Aldh1A1-IN-2
Description
Structure
2D Structure
Properties
Molecular Formula |
C25H23ClN4O3S |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
1-[4-[6-chloro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C25H23ClN4O3S/c1-34(32,33)30-12-10-29(11-13-30)24(31)21-15-28-22-7-6-19(26)14-20(22)23(21)17-2-4-18(5-3-17)25(16-27)8-9-25/h2-7,14-15H,8-13H2,1H3 |
InChI Key |
MIVWUIQZCQTJER-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2C4=CC=C(C=C4)C5(CC5)C#N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Aldh1A1-IN-2: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and retinoic acid signaling, has emerged as a compelling target for therapeutic intervention in oncology, inflammation, and metabolic diseases. The development of potent and selective inhibitors is paramount to achieving desired therapeutic outcomes while minimizing off-target effects. Aldh1A1-IN-2, identified as compound 295 in patent WO2019089626A1, is a potent inhibitor of ALDH1A1. This technical guide provides an in-depth overview of the methodologies and conceptual frameworks for assessing the target selectivity of ALDH1A1 inhibitors, using this compound as a focal point. Due to the limited publicly available quantitative selectivity data for this compound, this guide will utilize illustrative data from other well-characterized selective ALDH1A1 inhibitors to demonstrate the principles of selectivity profiling.
Target Selectivity Profile of a Selective ALDH1A1 Inhibitor
A comprehensive understanding of a compound's selectivity is crucial for its development as a therapeutic agent. This involves assessing its potency against the primary target, ALDH1A1, in comparison to other related enzymes, particularly other ALDH isoforms. The following table presents a representative selectivity profile for a hypothetical highly selective ALDH1A1 inhibitor, illustrating the type of data necessary for a thorough evaluation.
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. ALDH1A1 |
| ALDH1A1 | 15 | 1 |
| ALDH1A2 | >10,000 | >667 |
| ALDH1A3 | 850 | 57 |
| ALDH1B1 | >10,000 | >667 |
| ALDH2 | 2,500 | 167 |
| ALDH3A1 | >10,000 | >667 |
| ALDH4A1 | >10,000 | >667 |
| ALDH5A1 | >10,000 | >667 |
Note: The data presented in this table is illustrative and does not represent actual data for this compound. It is based on profiles of other known selective ALDH1A1 inhibitors to demonstrate the concept of a selectivity panel.
Experimental Protocols
Accurate and reproducible experimental design is the bedrock of a reliable selectivity assessment. Below are detailed methodologies for key experiments cited in the evaluation of ALDH1A1 inhibitors.
In Vitro Enzyme Inhibition Assay (Fluorometric)
This assay quantitatively determines the potency of an inhibitor against a panel of purified recombinant ALDH enzymes.
Materials:
-
Purified recombinant human ALDH1A1, ALDH1A2, ALDH1A3, ALDH2, ALDH3A1, etc.
-
NAD(P)+ (cofactor)
-
Aldehyde substrate (e.g., propionaldehyde for ALDH1A1/2, benzaldehyde for ALDH3A1)
-
Assay buffer: 50 mM sodium pyrophosphate (pH 8.0), 1 mM EDTA
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
In a 384-well plate, add the assay buffer, NAD(P)+, and the diluted test compound.
-
Add the ALDH enzyme to each well to initiate a pre-incubation period (typically 15 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the aldehyde substrate.
-
Immediately begin kinetic monitoring of the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) at 37°C for 15-30 minutes.
-
Calculate the initial reaction velocity (V) from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line with endogenous ALDH1A1 expression (e.g., OVCAR-3)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents and equipment
-
Primary antibody against ALDH1A1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of soluble ALDH1A1 in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble ALDH1A1 as a function of temperature for both vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve to higher temperatures indicates target stabilization by the compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is essential for clarity and understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key aspects of ALDH1A1 biology and inhibitor characterization.
Caption: ALDH1A1 signaling pathways.
Caption: ALDH1A1 inhibitor discovery workflow.
The Role of Aldh1A1-IN-2 in Modulating the Retinoic Acid Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in the retinoic acid (RA) signaling pathway, has emerged as a significant target in various therapeutic areas, including oncology and metabolic diseases. This document provides a comprehensive technical overview of Aldh1A1-IN-2, a potent inhibitor of ALDH1A1, and its interaction with the retinoic acid pathway. We will delve into the mechanism of action, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling cascade and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of ALDH1A1 and the development of related therapeutics.
Introduction to the Retinoic Acid Pathway and ALDH1A1
The retinoic acid (RA) signaling pathway plays a pivotal role in a myriad of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] The central molecule in this pathway, all-trans-retinoic acid (atRA), is a potent signaling molecule derived from vitamin A (retinol). The synthesis of atRA is a two-step oxidation process. First, retinol is reversibly oxidized to retinaldehyde. Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[1]
The ALDH superfamily comprises 19 isozymes with diverse physiological functions.[3] Within this family, ALDH1A1, also known as retinaldehyde dehydrogenase 1 (RALDH1), is a key enzyme responsible for the synthesis of retinoic acid in various tissues.[3][4] Dysregulation of ALDH1A1 activity has been implicated in the pathophysiology of numerous diseases, including cancer, where it is often associated with cancer stem cells and chemoresistance.[3] Consequently, the development of specific ALDH1A1 inhibitors is an area of intense research for novel therapeutic interventions.
This compound: A Potent Inhibitor of ALDH1A1
This compound is a potent and specific inhibitor of the ALDH1A1 enzyme.[5][6][7] By blocking the catalytic activity of ALDH1A1, this compound effectively reduces the intracellular synthesis of retinoic acid from retinaldehyde. This targeted inhibition allows for the precise modulation of the retinoic acid signaling pathway, making this compound a valuable tool for studying the biological functions of ALDH1A1 and a potential therapeutic agent.
Mechanism of Action
This compound functions as a direct inhibitor of the ALDH1A1 enzyme. While the precise binding mode is not extensively detailed in the public domain, it is understood to competitively or non-competitively bind to the enzyme, preventing the substrate (retinaldehyde) from accessing the active site. This inhibition leads to an accumulation of retinaldehyde and a subsequent decrease in the production of retinoic acid, thereby attenuating the downstream signaling events mediated by RA receptors (RARs) and retinoid X receptors (RXRs).
Quantitative Data
| Compound | Target | Activity (IC50) | Reference |
| This compound | ALDH1A1 | Potent inhibitor (Specific IC50 not publicly available) | [5][6][7] |
| Selective ALDH1A1 Inhibitors (General Class) | ALDH1A1 | 0.02–0.80 μM | [8][9] |
Table 1: Quantitative Data for ALDH1A1 Inhibitors
Retinoic Acid Signaling Pathway
The canonical retinoic acid signaling pathway is initiated by the cellular uptake of retinol. Inside the cell, retinol is converted to retinoic acid, which then translocates to the nucleus and binds to RAR/RXR heterodimers. This complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes.
Caption: Retinoic Acid Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the retinoic acid pathway.
In Vitro ALDH1A1 Enzyme Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound on purified ALDH1A1 enzyme.[10][11][12]
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
This compound
-
Propionaldehyde (substrate for ALDH1A1) or Benzaldehyde (substrate for ALDH3A1)
-
NAD+ (cofactor)
-
Assay Buffer: 50 mM Sodium Pyrophosphate or 100 mM Sodium Phosphate, pH 7.5
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Purified ALDH1A1 enzyme (final concentration typically 100-200 nM)
-
NAD+ (final concentration typically 200 µM)
-
This compound at various concentrations (or vehicle control)
-
-
Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (e.g., propionaldehyde at a final concentration of 100 µM).
-
Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
ALDEFLUOR™ Assay for Cellular ALDH Activity
The ALDEFLUOR™ assay is a flow cytometry-based method to identify and quantify cell populations with high ALDH enzyme activity.[13][14][15][16][17]
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cells of interest (e.g., cancer cell lines)
-
This compound
-
DEAB (diethylaminobenzaldehyde), a general ALDH inhibitor provided in the kit
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare two tubes for each sample: a "test" tube and a "control" tube.
-
To the "control" tube, add DEAB to inhibit ALDH activity.
-
Add the activated ALDEFLUOR™ substrate (BAAA) to the "test" tube.
-
To assess the effect of this compound, prepare an additional "test" tube and pre-incubate the cells with the desired concentration of this compound before adding the ALDEFLUOR™ substrate.
-
Incubate all tubes at 37°C for 30-60 minutes, protected from light.
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry, detecting the fluorescent product in the green channel (e.g., FITC).
-
The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent or significantly reduced in the "control" (DEAB-treated) sample. The effect of this compound is quantified by the reduction in the percentage of ALDH-positive cells.
Quantitative Analysis of Retinoic Acid by LC-MS/MS
This protocol outlines a method for the sensitive and accurate quantification of retinoic acid and its metabolites in biological samples (e.g., cell lysates, plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20][21][22]
Materials:
-
Biological sample (cell lysate, plasma, tissue homogenate)
-
Internal standard (e.g., deuterated retinoic acid)
-
Extraction solvent (e.g., acetonitrile, hexane, or methyl-tert-butyl ether)
-
LC-MS/MS system (e.g., Vanquish LC coupled to a TSQ Endura Triple Quadrupole MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add the internal standard.
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile.
-
Alternatively, perform liquid-liquid extraction using a solvent like hexane or methyl-tert-butyl ether.
-
Vortex and centrifuge to separate the layers or pellet the protein.
-
Collect the organic layer or supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient elution (e.g., water and methanol with 0.1% formic acid).
-
Detect and quantify the analytes using the mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
Monitor specific precursor-to-product ion transitions for retinoic acid and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of retinoic acid.
-
Calculate the concentration of retinoic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of an ALDH1A1 inhibitor like this compound.
Caption: A typical experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a valuable chemical tool for the scientific community to investigate the intricate roles of ALDH1A1 and the retinoic acid signaling pathway in health and disease. Its potency and specificity make it a promising candidate for further preclinical and potentially clinical development. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to design and execute robust studies aimed at elucidating the therapeutic potential of targeting ALDH1A1. As our understanding of the complexities of the retinoic acid pathway continues to grow, so too will the importance of selective inhibitors like this compound in advancing novel therapeutic strategies.
References
- 1. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. ALDH1A1 aldehyde dehydrogenase 1 family member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Aldefluor assay and cell sorting [bio-protocol.org]
- 14. stemcell.com [stemcell.com]
- 15. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. scispace.com [scispace.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sciex.com [sciex.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Therapeutic Potential of Aldh1A1-IN-2: A Technical Guide for Researchers
For Research Use Only. Not for use in humans.
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in the metabolism of aldehydes, has emerged as a significant therapeutic target in oncology, metabolic disorders, and inflammatory diseases.[1][2][3] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) and is associated with tumor progression, drug resistance, and poor patient prognosis.[4][5] In metabolic diseases, ALDH1A1 plays a role in adipogenesis and diet-induced obesity.[6] this compound is a potent and specific inhibitor of the ALDH1A1 enzyme, showing promise for therapeutic intervention in these disease areas.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its evaluation.
Core Concepts and Mechanism of Action
This compound functions as a direct inhibitor of the ALDH1A1 enzyme.[2] ALDH1A1 is responsible for the oxidation of retinaldehyde to retinoic acid (RA), a key signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[5][7] By inhibiting ALDH1A1, this compound disrupts RA signaling, which can have profound effects on both normal and pathological cellular processes.
In the context of cancer, the inhibition of ALDH1A1 by this compound is hypothesized to target the CSC population. CSCs are a subpopulation of tumor cells that possess self-renewal capabilities and are thought to be responsible for tumor initiation, metastasis, and recurrence.[4] High ALDH1A1 activity is a distinguishing feature of CSCs in various cancers, including breast, lung, and prostate cancer.[8][9][10] By depleting RA within CSCs, this compound may induce differentiation, sensitize them to conventional chemotherapies, and ultimately reduce their tumorigenic potential.
In metabolic diseases such as obesity, ALDH1A1 is involved in the differentiation of preadipocytes into mature fat cells.[6] Studies with knockout mice have shown that a deficiency in ALDH1A1 protects against diet-induced obesity.[11] Therefore, by blocking ALDH1A1 activity, this compound has the potential to modulate adipogenesis and mitigate weight gain.[6]
Quantitative Data Presentation
While specific quantitative data for this compound is primarily detailed in patent literature (WO2019089626A1, compound 295), the following table presents a comparative summary of publicly available data for other known ALDH1A1 inhibitors to provide a context for its potential potency and selectivity.[1][12]
| Inhibitor | Target(s) | IC50 (ALDH1A1) | IC50 (Other Isoforms) | Mechanism of Action | Reference(s) |
| This compound | ALDH1A1 | Data pending public release (potent inhibitor) | Data pending public release | Direct Inhibition | [2] |
| CM037 | ALDH1A1 | 4.6 ± 0.8 µM | ALDH1A3 inhibited ~20% at 20 µM | Competitive | [12] |
| N42 | ALDH1A1 | 0.023 µM | ALDH1A2: 18 µM (800-fold selective) | Irreversible | [7][13] |
| KS100 | ALDH1A1, ALDH2, ALDH3A1 | 230 nM | ALDH2: 1542 nM, ALDH3A1: 193 nM | Not Specified | [1] |
| KS106 | ALDH1A1, ALDH2, ALDH3A1 | 334 nM | ALDH2: 2137 nM, ALDH3A1: 360 nM | Not Specified | [1] |
| Aldi-2 | ALDH1A1, ALDH2, ALDH3A1 | 2.5 µM | ALDH2: 6.4 µM, ALDH3A1: 1.9 µM | Covalent | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
In Vitro ALDH1A1 Enzyme Inhibition Assay
This protocol is adapted from established methods for measuring ALDH1A1 inhibition.[13][14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human ALDH1A1 enzyme.
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
This compound
-
NAD+
-
Propionaldehyde (or other suitable ALDH1A1 substrate)
-
Assay buffer: 50 mM Sodium Pyrophosphate, pH 8.0
-
96-well clear bottom microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer containing NAD+ (final concentration 2 mM).
-
Add 10 µL of the this compound serial dilutions to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add 20 µL of purified ALDH1A1 enzyme (final concentration ~100 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate (e.g., propionaldehyde, final concentration 100 µM).
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10 minutes, which corresponds to the production of NADH.
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based ALDEFLUOR™ Assay for ALDH Activity
This protocol utilizes the ALDEFLUOR™ kit to measure ALDH activity in live cells and assess the inhibitory effect of this compound.[11][15]
Objective: To evaluate the ability of this compound to inhibit ALDH activity in a cancer cell line known to have high ALDH1A1 expression (e.g., SKOV3, A549).
Materials:
-
Cancer cell line with high ALDH1A1 expression
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
This compound
-
Cell culture medium and supplements
-
Flow cytometer
Procedure:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest and resuspend the cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
Prepare a range of concentrations of this compound.
-
For each condition, add the desired concentration of this compound to 1 mL of the cell suspension and incubate for 30 minutes at 37°C.
-
Prepare the ALDEFLUOR™ reagent (BAAA, BODIPY™-aminoacetaldehyde) according to the manufacturer's instructions.
-
To each tube, add 5 µL of the activated ALDEFLUOR™ reagent.
-
Immediately transfer 0.5 mL of the cell suspension to a control tube containing 5 µL of the ALDH inhibitor DEAB (diethylaminobenzaldehyde), provided in the kit.
-
Incubate all tubes for 30-60 minutes at 37°C, protected from light.
-
Centrifuge the cells and resuspend them in 0.5 mL of ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry. The ALDH-positive population will be identified as the brightly fluorescent cells that are diminished in the DEAB-treated control sample.
-
Quantify the percentage of ALDH-positive cells for each this compound concentration and determine the dose-dependent inhibition of ALDH activity.
In Vivo Mouse Model of Diet-Induced Obesity
This protocol is based on established models for evaluating anti-obesity therapeutics.[6][13]
Objective: To assess the efficacy of this compound in preventing or reversing diet-induced obesity in a mouse model.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages
-
Equipment for measuring body weight, body composition (e.g., DEXA or MRI), and food intake.
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Induce obesity by feeding the mice a high-fat diet for 8-12 weeks. A control group will remain on the standard chow diet.
-
After the induction period, randomize the obese mice into two groups: one receiving the vehicle and the other receiving this compound.
-
Administer this compound or vehicle daily via oral gavage at a predetermined dose.
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period (e.g., 4-8 weeks), measure body composition.
-
Perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT) to assess metabolic function.
-
House a subset of mice in metabolic cages to measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
-
At the end of the study, collect tissues (e.g., adipose tissue, liver) for histological analysis and gene expression studies (e.g., markers of adipogenesis and inflammation).
-
Analyze the data to determine the effect of this compound on body weight, adiposity, glucose homeostasis, and energy expenditure.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: The ALDH1A1-Retinoic Acid signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. glpbio.com [glpbio.com]
- 5. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 6. Pharmacological inhibition of ALDH1A enzymes suppresses weight gain in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
A Technical Guide to Aldh1A1-IN-2 for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to neurodegenerative diseases and cancer. The aldehyde dehydrogenase 1 family, member A1 (ALDH1A1), has emerged as a significant regulator of inflammatory processes. ALDH1A1 is a critical enzyme in the synthesis of retinoic acid (RA), a metabolite of vitamin A that plays a pivotal role in immune modulation. Inhibition of ALDH1A1 presents a promising therapeutic strategy for a variety of inflammatory conditions. Aldh1A1-IN-2 is a potent and specific inhibitor of ALDH1A1, making it a valuable tool for investigating the role of this enzyme in inflammation and for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, relevant experimental protocols, and associated signaling pathways.
Core Concepts: ALDH1A1 in Inflammation
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for detoxifying both endogenous and exogenous aldehydes.[1] ALDH1A1, a cytosolic isoenzyme, is particularly important for its role in converting retinal to retinoic acid.[1] Retinoic acid is a key signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and immune function.[1] Dysregulation of RA signaling has been linked to inflammatory and autoimmune diseases. By controlling the synthesis of RA, ALDH1A1 can influence the activity of various immune cells, including macrophages, and modulate the production of inflammatory mediators.[2]
This compound: A Potent Inhibitor for Research
This compound is a small molecule inhibitor identified as a potent antagonist of ALDH1A1 enzymatic activity.[3] Originally disclosed in patent WO2019089626A1 as compound 295, it is now commercially available for research purposes.[3][4] Its high potency and availability make it a valuable chemical probe for elucidating the precise functions of ALDH1A1 in inflammatory signaling and for validating ALDH1A1 as a therapeutic target.
Quantitative Data
The following table summarizes the available quantitative data for this compound. At present, publicly available data is primarily focused on its direct enzymatic inhibition of ALDH1A1. Further research is required to establish its efficacy in cell-based and in vivo models of inflammation.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (ALDH1A1) | 9 nM | Human | Enzymatic Assay | Patent WO2019089626A1 |
Signaling Pathways
The inhibition of ALDH1A1 by this compound directly impacts the retinoic acid (RA) signaling pathway, which has significant downstream consequences on inflammatory responses. A key aspect of this is the interplay with the NF-κB signaling cascade, a central regulator of inflammation.
Experimental Workflows
The following diagram outlines a typical workflow for screening and validating ALDH1A1 inhibitors for their anti-inflammatory properties.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols that can be adapted for use with this inhibitor.
ALDH1A1 Enzyme Inhibition Assay
This protocol is based on the general method described in patent WO2019089626A1 to determine the IC50 value of an ALDH1A1 inhibitor.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
NAD+
-
Aldehyde substrate (e.g., retinal or a surrogate substrate)
-
This compound
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations for IC50 determination.
-
In a 96-well plate, add the assay buffer, NAD+, and the various concentrations of this compound.
-
Add the ALDH1A1 enzyme to each well and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the aldehyde substrate.
-
Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Macrophage Activation and Cytokine Analysis
This protocol describes how to assess the effect of this compound on pro-inflammatory cytokine production in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Culture macrophages in appropriate cell culture plates.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the macrophages with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle control (no LPS, no inhibitor) and a positive control (LPS, no inhibitor).
-
After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatant and lyse the cells for RNA extraction.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Quantify the mRNA expression levels of Tnf and Il6 in the cell lysates using qRT-PCR.
-
Analyze the data to determine the effect of this compound on LPS-induced cytokine production at both the protein and mRNA levels.
In Vivo Model of Inflammation: Collagen-Induced Arthritis (CIA) in Mice
This protocol provides a framework for evaluating the therapeutic potential of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete and Incomplete Freund's Adjuvant (CFA and IFA)
-
This compound formulated for in vivo administration
-
Calipers for measuring paw thickness
-
Histology reagents
Procedure:
-
Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in CFA, followed by a booster immunization with collagen in IFA 21 days later.
-
Once clinical signs of arthritis appear (e.g., paw swelling and redness), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and a clinical score based on the severity of inflammation in each paw.
-
At the end of the study, collect blood samples for serum cytokine analysis and harvest the paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.
-
Analyze the data to determine if treatment with this compound ameliorates the signs and symptoms of arthritis in the CIA model.
Conclusion
This compound is a potent and valuable research tool for investigating the role of ALDH1A1 in inflammation. Its high specificity allows for the targeted exploration of the ALDH1A1-retinoic acid signaling axis in various inflammatory contexts. The experimental protocols provided in this guide offer a starting point for researchers to design and execute studies aimed at further elucidating the therapeutic potential of ALDH1A1 inhibition. As our understanding of the intricate role of ALDH1A1 in immunity and inflammation grows, inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies for a host of inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols for Aldh1A1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1] Elevated ALDH1A1 activity is a hallmark of cancer stem cells and is associated with therapeutic resistance in various cancers. Aldh1A1-IN-2 is a potent and specific inhibitor of ALDH1A1, showing potential as a valuable tool for cancer research and the development of novel therapeutics.[2][3][4][5] This document provides detailed protocols for the experimental application of this compound in biochemical and cell-based assays to assess its inhibitory effects on ALDH1A1.
Mechanism of Action
This compound acts as a potent inhibitor of the ALDH1A1 enzyme.[2][3][4][5] ALDH1A1 catalyzes the oxidation of retinaldehyde to retinoic acid. By inhibiting ALDH1A1, this compound disrupts the retinoic acid signaling pathway, which can impact cancer stem cell maintenance and sensitize cancer cells to conventional therapies. The primary mechanism of ALDH1A1 and its role in the retinoic acid signaling pathway is depicted below.
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Inhibitor | ALDH1A1 IC50 | ALDH2 IC50 | ALDH3A1 IC50 | Reference |
| KS106 | 334 nM | 2137 nM | 360 nM | [6] |
| KS100 | 230 nM | 1542 nM | 193 nM | [6] |
| Aldi-2 | 2.5 µM | 6.4 µM | 1.9 µM | [6] |
| DEAB | ~60 nM | Potent inhibitor | Not specified | [7] |
| CM37 | Ki of 300 nM | Minimal inhibition up to 20 µM | Minimal inhibition up to 20 µM | [8] |
Experimental Protocols
Biochemical Assay: ALDH1A1 Dehydrogenase Activity Inhibition
This protocol is adapted from established methods for measuring ALDH1A1 dehydrogenase activity and its inhibition.[7][9]
Objective: To determine the in vitro inhibitory effect of this compound on the enzymatic activity of purified human ALDH1A1.
Principle: The dehydrogenase activity of ALDH1A1 is measured by monitoring the production of NADH from NAD+ at 340 nm.
Materials:
-
Purified recombinant human ALDH1A1 protein
-
This compound
-
NAD+
-
Propionaldehyde (substrate)
-
Assay Buffer: 50 mM Sodium BES, pH 7.5
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
100-200 nM ALDH1A1 enzyme
-
200 µM NAD+
-
This compound at various concentrations (or DMSO for control)
-
-
Incubate the plate at room temperature for 2 minutes.
-
Initiate the reaction by adding 100 µM propionaldehyde to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 2-3 minutes.
-
Calculate the rate of NADH production from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the ALDH1A1 dehydrogenase inhibition assay.
Cell-Based Assay: ALDEFLUOR™ Assay for ALDH Activity
This protocol is based on the commercially available ALDEFLUOR™ assay and is widely used to identify and quantify cell populations with high ALDH activity.[8][10]
Objective: To assess the ability of this compound to inhibit ALDH activity in living cells.
Principle: The ALDEFLUOR™ assay uses a fluorescent, non-toxic substrate for ALDH (BODIPY™-aminoacetaldehyde, BAAA) that freely diffuses into cells. In the presence of ALDH, BAAA is converted to a fluorescent product (BODIPY™-aminoacetate, BAA) that is retained within the cell, leading to an increase in fluorescence.
Materials:
-
ALDEFLUOR™ Assay Kit (containing BAAA substrate and DEAB inhibitor)
-
Cells of interest (e.g., cancer cell line with known ALDH1A1 expression)
-
This compound
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare experimental tubes with cells and the desired concentrations of this compound. Include a positive control (no inhibitor) and a negative control (with DEAB, a specific ALDH inhibitor provided in the kit).
-
Pre-incubate the cells with this compound or DEAB for 15-30 minutes at 37°C.
-
Add the activated ALDEFLUOR™ substrate (BAAA) to all tubes.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, centrifuge the cells and resuspend them in fresh, cold assay buffer.
-
Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cell population that is diminished in the presence of DEAB.
-
Quantify the percentage of ALDH-positive cells in the presence of different concentrations of this compound to determine its inhibitory effect.
Caption: Workflow for the cell-based ALDEFLUOR™ assay.
Conclusion
This compound is a valuable research tool for investigating the role of ALDH1A1 in various biological processes, particularly in the context of cancer stem cell biology. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and can be adapted for specific research needs. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of ALDH1A1 activity decreases expression of drug transporters and reduces chemotherapy resistance in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldh1A1-IN-2 In Vitro Assay Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1] Its overexpression is implicated in various diseases, including cancer, inflammation, and obesity, making it a compelling target for therapeutic intervention.[2][3] Aldh1A1-IN-2 is a potent inhibitor of ALDH1A1, showing potential for research and development in these areas.[2][3] This document provides detailed application notes and protocols for the in vitro characterization of this compound and other potential ALDH1A1 inhibitors.
Data Presentation
While specific quantitative data for this compound is not publicly available, it is consistently described as a potent inhibitor.[2][3] For comparative purposes, the following table summarizes the inhibitory activity of other known ALDH1A1 inhibitors.
| Inhibitor | Target(s) | IC50 (ALDH1A1) | Assay Type | Reference |
| This compound | ALDH1A1 | Potent (Specific value not available) | Enzymatic | [2][3] |
| NCT-507 | ALDH1A1 | 7 nM | Enzymatic | [4] |
| KS100 | ALDH1A1, ALDH2, ALDH3A1 | 230 nM | Enzymatic | [5] |
| KS106 | ALDH1A1, ALDH2, ALDH3A1 | 334 nM | Enzymatic | [5] |
| Aldi-2 | ALDH1A1, ALDH2, ALDH3A1 | 2.5 µM | Enzymatic | [5] |
| CM026 | ALDH1A1 | 0.80 µM | Enzymatic | [6] |
Signaling Pathway
The following diagram illustrates the canonical ALDH1A1 signaling pathway and the point of inhibition by this compound. ALDH1A1 catalyzes the oxidation of retinal to retinoic acid, which then translocates to the nucleus to regulate gene expression through retinoic acid receptors (RAR) and retinoid X receptors (RXR).
Caption: ALDH1A1 signaling pathway and inhibition.
Experimental Workflow
A general workflow for the in vitro evaluation of an ALDH1A1 inhibitor is depicted below. The process begins with initial screening assays to determine potency, followed by more complex cell-based assays to assess cellular activity and target engagement.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Aldehyde Dehydrogenase (ALDH) | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldh1A1-IN-2 in the ALDEFLUOR™ Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1][2] In the context of oncology, elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in various malignancies, including breast, lung, colon, and prostate cancers.[1][3] This enzymatic activity is associated with tumor initiation, progression, and resistance to therapy, making ALDH1A1 a compelling target for novel anti-cancer drug development.[4][5]
The ALDEFLUOR™ assay is a widely used method to identify and isolate live cells with high ALDH activity.[6] The assay utilizes a fluorescent, non-toxic substrate, BODIPY™-aminoacetaldehyde (BAAA), which freely diffuses into intact cells.[7] In the presence of ALDH, BAAA is converted to BODIPY™-aminoacetate (BAA), a negatively charged product that is retained within the cell, leading to bright fluorescence.[7] The fluorescence intensity is proportional to the ALDH activity and can be measured by flow cytometry.[8]
Aldh1A1-IN-2 is a potent inhibitor of the ALDH1A1 isoform. These application notes provide a detailed protocol for utilizing this compound as a tool to probe ALDH1A1 activity in cancer cell populations using the ALDEFLUOR™ assay.
Data Presentation
Currently, there is limited publicly available data on the specific IC50 values of this compound in various cancer cell lines as measured by the ALDEFLUOR™ assay. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line of interest. Below are example tables that can be used to structure and present the data obtained from such experiments.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | ALDH1A1 Expression | Hypothetical IC50 (µM) |
| SKBR3 | Breast Cancer | High | Data to be determined |
| MCF7 | Breast Cancer | Low | Data to be determined |
| A549 | Lung Cancer | High | Data to be determined |
| HCT116 | Colon Cancer | High | Data to be determined |
Table 2: Experimental Parameters for ALDEFLUOR™ Assay with this compound
| Parameter | Recommended Range/Value | Notes |
| Cell Concentration | 1 x 10⁵ - 1 x 10⁶ cells/mL | Optimal concentration should be determined for each cell line.[9] |
| This compound Concentration | 0.1 µM - 50 µM (Example Range) | A dose-response curve is recommended to determine the optimal inhibitory concentration. |
| Pre-incubation with Inhibitor | 30 - 60 minutes at 37°C | Optimal pre-incubation time may vary. |
| ALDEFLUOR™ Incubation | 30 - 60 minutes at 37°C | Follow the manufacturer's protocol; optimal time may vary between cell types.[9] |
| DEAB Control Concentration | As per ALDEFLUOR™ kit | Diethylaminobenzaldehyde (DEAB) is a general ALDH inhibitor used as a negative control.[7] |
Experimental Protocols
This protocol provides a generalized procedure for assessing the inhibitory effect of this compound on ALDH activity in cancer cells using the ALDEFLUOR™ assay. It is recommended to optimize this protocol for your specific cell line and experimental conditions.
Materials
-
This compound
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Activated ALDEFLUOR™ Reagent: Prepare the activated ALDEFLUOR™ reagent (BAAA) according to the manufacturer's instructions provided in the ALDEFLUOR™ kit.
-
DEAB Solution: The ALDEFLUOR™ kit contains diethylaminobenzaldehyde (DEAB), a general ALDH inhibitor, which is used to establish the baseline fluorescence and set the gates on the flow cytometer.
Experimental Procedure
-
Cell Preparation:
-
Culture the cancer cell line of interest to 70-80% confluency.
-
Harvest the cells using standard trypsinization methods and prepare a single-cell suspension.
-
Wash the cells with PBS and resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL. For some cell lines, a lower concentration (e.g., 1-2 x 10⁵ cells/mL) may yield better results.[9]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in ALDEFLUOR™ Assay Buffer from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50.
-
For each concentration of this compound, add the diluted inhibitor to a tube containing the cell suspension.
-
Include a vehicle control (DMSO) and a positive control for inhibition (DEAB).
-
Pre-incubate the cells with the inhibitor or controls for 30-60 minutes at 37°C.
-
-
ALDEFLUOR™ Staining:
-
Following the pre-incubation, add the activated ALDEFLUOR™ reagent to each tube of cells (including the inhibitor-treated, vehicle control, and a new "test" sample without inhibitor).
-
Immediately after adding the ALDEFLUOR™ reagent to the "test" sample, transfer half of this cell suspension to a tube containing DEAB to serve as the negative control.[8]
-
Incubate all tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time can vary between cell types.[10]
-
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells at 250 x g for 5 minutes and resuspend the cell pellet in ice-cold ALDEFLUOR™ Assay Buffer.
-
Keep the cells on ice and protected from light until analysis.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser and a standard FITC 530/30 nm bandpass filter.
-
Use the DEAB-treated sample to set the gate for the ALDH-positive population.
-
Acquire data for the vehicle control and this compound-treated samples.
-
Data Analysis
The percentage of ALDH-positive cells and the mean fluorescence intensity (MFI) of the cell populations are the primary readouts. The inhibitory effect of this compound can be quantified by the reduction in the percentage of ALDH-positive cells or the decrease in MFI compared to the vehicle control. An IC50 curve can be generated by plotting the percentage of inhibition against the log concentration of this compound.
Visualizations
ALDH1A1 Signaling Pathway in Cancer Stem Cells
References
- 1. oncotarget.com [oncotarget.com]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Retinoic Acid Pathway to Eradicate Cancer Stem Cells [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. abscience.com.tw [abscience.com.tw]
- 8. protocols.io [protocols.io]
- 9. stemcell.com [stemcell.com]
- 10. stemcell.com [stemcell.com]
Application Notes and Protocols for the ALDH1A1 Inhibitor, Aldh1A1-IN-2, in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation.[1][2] In the context of oncology, ALDH1A1 is a well-established marker for cancer stem cells (CSCs) in various malignancies, including breast, lung, ovarian, and pancreatic cancers.[3] High ALDH1A1 activity is often associated with poor prognosis, tumor recurrence, and resistance to conventional chemotherapies.[3] The enzyme protects cancer cells from the cytotoxic effects of aldehydes and certain chemotherapeutic agents, contributing to drug resistance.[3] Consequently, the inhibition of ALDH1A1 presents a promising therapeutic strategy to target CSCs, overcome chemoresistance, and improve patient outcomes.
Aldh1A1-IN-2 is a potent inhibitor of the ALDH1A1 enzyme.[4][5][6][7] These application notes provide an overview of the role of ALDH1A1 in cancer, protocols for evaluating the efficacy of ALDH1A1 inhibitors like this compound in cancer cell lines, and diagrams of relevant signaling pathways.
Mechanism of Action of ALDH1A1 in Cancer
ALDH1A1 contributes to tumorigenesis and therapy resistance through several mechanisms:
-
Cancer Stem Cell Maintenance: ALDH1A1 is highly expressed in CSCs and is crucial for maintaining their self-renewal and differentiation capabilities.[3]
-
Drug Resistance: ALDH1A1 detoxifies chemotherapeutic agents, such as cyclophosphamide, and protects cancer cells from drug-induced apoptosis.[3]
-
Retinoic Acid (RA) Signaling: ALDH1A1 catalyzes the synthesis of retinoic acid, which regulates gene expression involved in cell proliferation, differentiation, and survival.[1][2]
-
Wnt/β-catenin Signaling: In some cancers, the Wnt/β-catenin pathway has been shown to regulate the expression of ALDH1A1, further linking it to cancer progression.
ALDH1A1 Inhibitors in Cancer Research
Several small molecule inhibitors targeting ALDH1A1 have been developed to counteract its pro-tumorigenic functions. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the table below summarizes the inhibitory concentrations of other notable ALDH1A1 inhibitors for reference. Researchers are encouraged to determine the optimal concentration of this compound for their specific cancer cell line of interest using the protocols provided herein.
| Inhibitor | Target(s) | IC50 (ALDH1A1) | Cancer Type Studied | Reference |
| NCT-501 | ALDH1A1 | 40 nM | Esophageal Squamous Cell Carcinoma | [8] |
| CM037 | ALDH1A1 | 4.6 µM | Breast Cancer | [8] |
| KS100 | ALDH1A1, ALDH3A1 | 230 nM | - | [4] |
| KS106 | ALDH1A1, ALDH3A1 | 334 nM | - | [4] |
| Aldi-2 | ALDH1A1, ALDH2, ALDH3A1 | 2.5 µM | - | [4] |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 concentration determined from the viability assay) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis
This protocol is used to assess the effect of this compound on the protein expression levels of ALDH1A1 and downstream signaling molecules.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ALDH1A1, anti-β-catenin, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways regulated by ALDH1A1 and a general experimental workflow for testing this compound.
Caption: ALDH1A1-regulated signaling pathways in cancer.
Caption: General experimental workflow for testing this compound.
References
- 1. pnas.org [pnas.org]
- 2. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Aldh1A1-IN-2 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of gene expression.[1] Elevated ALDH1A1 activity is increasingly recognized as a marker for cancer stem cells and is associated with tumor progression and resistance to therapy.[2][3] Aldh1A1-IN-2 is a potent and specific inhibitor of the ALDH1A1 enzyme, presenting a valuable tool for investigating the role of ALDH1A1 in various pathological conditions, including cancer, inflammation, and obesity.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical mouse models.
Mechanism of Action
This compound functions by specifically inhibiting the enzymatic activity of ALDH1A1.[4][5][6] This enzyme is responsible for the oxidation of retinaldehyde to retinoic acid (RA).[1] By blocking this step, this compound disrupts RA signaling pathways that are crucial for cell differentiation, proliferation, and survival. In the context of cancer, inhibition of ALDH1A1 can lead to a reduction in the cancer stem cell population, thereby potentially overcoming drug resistance and reducing tumor relapse.[2]
Preclinical Applications in Mouse Models
The administration of ALDH1A1 inhibitors, such as this compound, in mouse models is instrumental for a variety of research applications:
-
Oncology Research: Evaluating the efficacy of ALDH1A1 inhibition in reducing tumor growth, metastasis, and chemoresistance in xenograft or genetically engineered mouse models of cancer.[2][7]
-
Metabolic Disease Research: Investigating the role of ALDH1A1 in diet-induced obesity and related metabolic disorders.[8][9]
-
Inflammatory Disease Research: Exploring the potential of ALDH1A1 inhibition in modulating inflammatory responses in relevant mouse models.
Quantitative Data Summary
Due to the limited availability of specific in vivo data for this compound, the following table summarizes data from studies using other ALDH1A1 inhibitors in mouse models to provide a comparative reference.
| Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Key Findings | Reference |
| WIN 18,446 | C57BL/6-129 | 125 mg/kg | Oral gavage | Single dose or daily for 8 days | Decreased all-trans retinoic acid concentrations in testis and liver. | [10] |
| FSI-TN42 (N42) | C57BL/6 | 200 mg/kg | Oral gavage | Daily for 5 weeks | Suppressed weight gain and reduced visceral adiposity in a diet-induced obesity model. | [8] |
| CM10 | MIAPACA2 Xenograft | 10 mg/kg | Intraperitoneal | Every other day for 7 doses | Sensitized pancreatic cancer xenografts to KRAS G12C inhibitors. | [7] |
| NCT-505 & NCT-506 | Ovarian Cancer Xenograft | Not Specified | Oral | Not Specified | Demonstrated oral bioavailability suitable for in vivo studies. | [11] |
Experimental Protocols
Note: The following protocols are adapted from studies using other ALDH1A1 inhibitors due to the absence of specific published protocols for this compound. Researchers should perform initial dose-response and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental goals.
Protocol 1: Evaluation of this compound in a Subcutaneous Xenograft Mouse Model
This protocol is adapted from studies using other small molecule inhibitors in cancer xenograft models.[7]
1. Materials:
-
This compound
-
Vehicle (e.g., 1% gum tragacanth in sterile water, or a solution of DMSO, PEG300, Tween 80, and saline)
-
Cancer cell line of interest (e.g., MIAPACA2 pancreatic cancer cells)
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Sterile syringes and needles
-
Calipers for tumor measurement
2. Procedure:
-
Cell Implantation: Subcutaneously inject the cancer cells (e.g., 2 x 10^6 MIAPACA2 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., approximately 150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Preparation of this compound Solution:
-
Administration:
-
Administer this compound via the desired route. Based on analogous compounds, intraperitoneal or oral gavage are common routes.[7][8]
-
A starting dose could be in the range of 10-50 mg/kg, administered every other day. This should be optimized in pilot studies.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor dimensions with calipers biweekly and calculate tumor volume using the formula: (length × width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint: Euthanize mice after a predetermined treatment period (e.g., 2-3 weeks) or when tumors reach the maximum allowed size.
-
Analysis: Excise tumors for further analysis (e.g., histology, western blotting, gene expression analysis).
Protocol 2: Evaluation of this compound in a Diet-Induced Obesity Mouse Model
This protocol is adapted from a study using the ALDH1A1 inhibitor FSI-TN42 (N42).[8][9]
1. Materials:
-
This compound
-
Vehicle (e.g., suitable for oral administration)
-
C57BL/6 mice
-
High-fat diet (HFD) and standard chow
-
Metabolic cages (optional)
-
Glucose meter
2. Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 8 weeks) to induce obesity. A control group should be maintained on a standard low-fat diet.
-
Group Allocation: Divide the HFD-fed mice into treatment and vehicle control groups.
-
Preparation of this compound Formulation: Prepare this compound in a vehicle suitable for daily oral gavage.
-
Administration:
-
Administer this compound orally once daily for a period of 5-8 weeks. A starting dose, based on similar compounds, could be in the range of 100-200 mg/kg.[8]
-
The control group receives the vehicle alone.
-
-
Monitoring:
-
Record body weight weekly.
-
Monitor food and water intake.
-
Perform glucose tolerance tests at specified intervals (e.g., after 4 weeks of treatment).
-
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and collect tissues such as adipose tissue (visceral and subcutaneous), liver, and blood for analysis of adiposity, hepatic lipidosis, and metabolic parameters.
Visualizations
Signaling Pathway of ALDH1A1
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Xenograft Study
Caption: Experimental workflow for an in vivo xenograft study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting ALDH1A1 to enhance the efficacy of KRAS-targeted therapy through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldh1A1-IN-2 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions for Aldh1A1-IN-2, a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is an enzyme implicated in various physiological and pathological processes, including cancer, inflammation, and obesity.[1][2][3][4][5] These protocols are designed to ensure the accurate and reproducible use of this compound in research and drug development applications.
Chemical and Physical Properties
This compound is a white to off-white solid compound.[1][5] A summary of its key properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₂₃ClN₄O₃S |
| Molecular Weight | 494.99 g/mol [1][2][4][5] |
| CAS Number | 2231081-18-6[1][2][4][5] |
| Appearance | Solid, White to off-white[1][5] |
| Purity | >98% (batch-specific) |
Solubility and Storage
Proper storage and handling are critical to maintain the stability and activity of this compound. It is recommended to use newly opened, hygroscopic DMSO for the best solubility results.[1][5][6]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1][5][6][7] |
| 4°C | 2 years[1][5][6][7] | |
| In Solvent (DMSO) | -80°C | 6 months[1][2][3][5][6][7] |
| -20°C | 1 month[1][2][3][5][6][7] |
Solubility in DMSO: 1 mg/mL (2.02 mM).[1][5][6] To achieve this concentration, ultrasonic agitation, warming, and heating to 60°C may be necessary.[1][5][6]
Recommended Protocol for Stock Solution Preparation
This protocol describes the preparation of a 1 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional, for warming)
-
Ultrasonic bath (optional, for sonication)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Stock Solution Calculation
To prepare a desired volume of a specific concentration, use the following formula:
Mass (mg) = Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 1 mM Stock Solution:
-
Mass (mg) = 1 mM x 0.001 L x 494.99 g/mol
-
Mass (mg) = 0.495 mg
The table below provides quick reference volumes for preparing a 1 mM stock solution.[1][5][6]
| Mass of this compound | Volume of DMSO for 1 mM Solution |
| 1 mg | 2.0202 mL |
| 5 mg | 10.1012 mL |
| 10 mg | 20.2024 mL |
Step-by-Step Preparation Protocol
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood or ventilated enclosure.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming (up to 60°C) and/or sonication in an ultrasonic bath can be applied to aid dissolution.[1][3][5][6] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3][5][6][7]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3][5][6][7]
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound before handling.
-
Handle the compound and its solutions in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Application Example: Inhibition of ALDH1A1 Activity
This compound is utilized to study the role of ALDH1A1 in cellular processes. A common application is to treat cells in culture with the inhibitor and measure the downstream effects. For example, researchers might investigate its impact on cancer stem cell proliferation or resistance to chemotherapy.
ALDH1A1 Signaling Pathway
ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway, where it catalyzes the oxidation of retinaldehyde to retinoic acid.[8] Retinoic acid then acts as a transcriptional regulator involved in cell growth and differentiation.[8] this compound blocks this conversion, allowing researchers to study the consequences of reduced RA synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound|CAS 2231081-18-6|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with Aldh1A1-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aldh1A1-IN-2, a potent and specific inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), in flow cytometry-based assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear, accessible format to facilitate research and drug development in areas such as oncology, stem cell biology, and metabolism.
Introduction to this compound
This compound is a small molecule inhibitor of ALDH1A1, an enzyme that plays a crucial role in cellular detoxification, differentiation, and drug resistance.[1][2] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) and is associated with poor prognosis in various cancers. Therefore, specific inhibitors of ALDH1A1 like this compound are valuable tools for studying the role of this enzyme and for developing novel therapeutic strategies.
Mechanism of Action
ALDH1A1 is a cytosolic enzyme that catalyzes the oxidation of retinaldehyde to retinoic acid (RA), a key signaling molecule that regulates gene expression related to cell differentiation and proliferation.[3] this compound specifically binds to and inhibits the enzymatic activity of ALDH1A1, leading to a reduction in RA production and the accumulation of cytotoxic aldehydes. This inhibition can be effectively measured using flow cytometry.
Quantitative Data Summary
While specific quantitative data for this compound is primarily found within patent literature, the following tables provide representative data for potent ALDH1A1 inhibitors, which can be used as a reference for designing experiments with this compound.
Table 1: Inhibitory Activity of Selected ALDH1A1 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| KS100 | ALDH1A1 | 230 | [4] |
| KS100 | ALDH2 | 1542 | [4] |
| KS100 | ALDH3A1 | 193 | [4] |
| KS106 | ALDH1A1 | 334 | [4] |
| KS106 | ALDH2 | 2137 | [4] |
| KS106 | ALDH3A1 | 360 | [4] |
Table 2: Representative Effect of an ALDH1A1 Inhibitor on Cancer Cell Viability
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |
| MIA PaCa-2 | Control (DMSO) | - | 100 |
| ALDH1A1-siRNA | - | ~80 | |
| Gemcitabine | 1 | ~60 | |
| ALDH1A1-siRNA + Gemcitabine | 1 | ~35 |
Note: This data is illustrative and based on the effects of ALDH1A1 knockdown.[5] Actual results with this compound may vary.
Table 3: Representative Dose-Dependent Inhibition of ALDH Activity by a Specific Inhibitor
| Inhibitor Concentration (nM) | % of ALDH-positive Cells |
| 0 (Control) | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 45 |
| 500 | 20 |
| 1000 | 10 |
Note: This is a representative dose-response curve. The optimal concentration range for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of ALDH1A1 Activity using this compound
This protocol details the use of the ALDEFLUOR™ assay to measure the inhibitory effect of this compound on ALDH activity in a cell population.
Materials:
-
Cells of interest (e.g., cancer cell line with known ALDH1A1 expression)
-
This compound (reconstituted in DMSO)
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies, Cat. No. 01700)
-
Diethylaminobenzaldehyde (DEAB) solution (from ALDEFLUOR™ kit)
-
ALDEFLUOR™ Assay Buffer (from ALDEFLUOR™ kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with ALDEFLUOR™ Assay Buffer.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
-
Preparation of Inhibitor and Controls:
-
Prepare a series of dilutions of this compound in ALDEFLUOR™ Assay Buffer. A suggested starting range is 10 nM to 10 µM.
-
For each sample, prepare a "Test" tube and a "Control" (DEAB) tube.
-
To the "Control" tube, add the ALDH inhibitor DEAB at the concentration recommended in the ALDEFLUOR™ kit protocol. DEAB serves as a specific inhibitor of ALDH and is used to set the gate for ALDH-positive cells.
-
-
Inhibitor Incubation:
-
Add the desired concentration of this compound to the "Test" tubes.
-
Add an equivalent volume of DMSO (vehicle control) to a separate "Test" tube.
-
Incubate the cells with the inhibitor (or vehicle) for a predetermined time (e.g., 30-60 minutes) at 37°C. This incubation time may need to be optimized.
-
-
ALDEFLUOR™ Staining:
-
Following the inhibitor incubation, add the activated ALDEFLUOR™ reagent (BAAA) to all tubes ("Test" and "Control") as per the manufacturer's instructions.
-
Immediately after adding the ALDEFLUOR™ reagent to the "Test" tubes, transfer half of the cell suspension to the corresponding "Control" tube containing DEAB.
-
Incubate all tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined for each cell type.
-
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells and resuspend them in fresh, cold ALDEFLUOR™ Assay Buffer.
-
Analyze the samples on a flow cytometer.
-
Use the "Control" (DEAB) sample to set the gate for the ALDH-negative population.
-
Acquire data for the vehicle control and this compound treated samples and determine the percentage of ALDH-positive cells.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of this compound on a cell population.
Materials:
-
Cells of interest
-
This compound (reconstituted in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. preprints.org [preprints.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aldehyde dehydrogenase 1A1 confers intrinsic and acquired resistance to gemcitabine in human pancreatic adenocarcinoma MIA PaCa-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aldh1A1-IN-2 solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aldh1A1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2][3][4][5][6] ALDH enzymes are crucial for oxidizing various aldehydes, and ALDH1A1, in particular, is involved in the synthesis of retinoic acid from retinaldehyde. By inhibiting ALDH1A1, this compound can be used to study the roles of this enzyme in various biological processes, including cancer, inflammation, and obesity.[1][3][4][5][6]
Q2: In which solvent should I dissolve this compound for in vitro experiments?
For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][3][4][6]
Q3: I am having trouble dissolving this compound in DMSO. What should I do?
Difficulty in dissolving this compound can be overcome with physical assistance. It is recommended to use ultrasonication and warming to aid dissolution.[1][3][4][6] Heating the solution to 37°C or 60°C can significantly improve solubility.[1][3][4][6][7] Additionally, the quality of the DMSO is important; hygroscopic (water-absorbing) DMSO can reduce the compound's solubility, so using a fresh, newly opened bottle is advised.[1][3][4][6]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To minimize precipitation:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try working with a lower concentration.
-
Increase the percentage of DMSO: Ensure the final concentration of DMSO in your culture medium or buffer is as high as your experiment can tolerate without causing cellular toxicity (typically ≤0.5%).
-
Use a surfactant or co-solvent: For challenging in vivo or in vitro formulations, co-solvents like PEG300 or surfactants like Tween-80 can improve solubility.[7][8]
-
Add the stock solution slowly: Add the DMSO stock drop-wise to the aqueous solution while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q5: How should I store my this compound stock solution?
Once dissolved in a solvent, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][7] The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2][7] As a powder, the compound is stable for up to two years when stored at -20°C.[5]
Data Presentation: Solubility
The following tables summarize the known solubility properties of this compound.
Table 1: In Vitro Solubility
| Solvent | Maximum Concentration | Molar Concentration | Notes |
| DMSO | 1 mg/mL | 2.02 mM | Requires ultrasonic treatment, warming, and/or heating to 60°C to achieve. Use newly opened DMSO.[1][3][4][6] |
Table 2: Example In Vivo Formulations
These are example protocols and may require optimization for your specific application. Always ensure the solution is clear before administration.[7][8]
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 494.99 g/mol )
-
Anhydrous, high-purity DMSO (newly opened bottle recommended)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heat block set to 60°C
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 1 mM stock solution, you will need 0.495 mg.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube for 30-60 seconds to initially mix the compound.
-
Place the tube in an ultrasonic water bath for 10-15 minutes.
-
If the compound is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes.[1][3][4][6] Vortex intermittently.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Once fully dissolved, create small-volume aliquots to avoid multiple freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2][7]
Visualizations
Signaling Pathway and Inhibition
Caption: Simplified pathway of ALDH1A1-mediated retinoic acid synthesis and its inhibition by this compound.
Troubleshooting Workflow for Dissolving this compound
Caption: Step-by-step troubleshooting guide for dissolving this compound in DMSO.
General Experimental Workflow
Caption: A general workflow for using this compound in a typical in vitro experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 2231081-18-6|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
preventing Aldh1A1-IN-2 degradation in solution
Welcome to the technical support center for Aldh1A1-IN-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound to prevent its degradation in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of the inhibitor throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation of the compound and affect experimental outcomes.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years[1] |
| Stock Solution in DMSO | -80°C | Up to 6 months[1][2][3] |
| -20°C | Up to 1 month[2][3] | |
| 4°C | Up to 2 weeks[1] |
Important: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
Q2: What is the best solvent to dissolve this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. Some suppliers suggest that if you encounter solubility issues, you can gently warm the solution to 37°C and use sonication to aid dissolution.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can indicate several issues, including poor solubility, degradation, or contamination. Please refer to the "Troubleshooting Guide: Precipitation and Solubility Issues" below for detailed steps to address this problem.
Q4: How can I be sure that my this compound has not degraded?
A4: The most reliable way to assess the integrity of your inhibitor is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A change in the retention time or the appearance of new peaks compared to a fresh standard can indicate degradation. For routine cell culture experiments, if you observe a loss of expected biological activity, it may be an indirect sign of degradation.
Q5: Can I use aqueous buffers to prepare my working solutions?
A5: While stock solutions are prepared in DMSO, working solutions for in vitro assays are typically diluted in aqueous buffers or cell culture media. Due to the hydrophobic nature of many small molecule inhibitors, precipitation can occur upon dilution. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs, refer to the troubleshooting guide.
Troubleshooting Guides
Troubleshooting Guide: Precipitation and Solubility Issues
This guide will help you address common issues related to the solubility and precipitation of this compound in solution.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer/media | The compound has poor aqueous solubility. | 1. Increase the final DMSO concentration slightly (while keeping it non-toxic to cells, typically <0.5%).2. Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution.3. Add the inhibitor to the media slowly while vortexing or stirring.4. Visually inspect for precipitation under a microscope after preparing the working solution.[4] |
| Cloudy or precipitated stock solution in DMSO | The compound has not fully dissolved or has precipitated out of solution over time. | 1. Gently warm the vial to 37°C and vortex or sonicate to aid dissolution.2. Ensure your DMSO is anhydrous , as absorbed moisture can reduce solubility.[4]3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use. Note that this may reduce the actual concentration. |
| Precipitate forms in cell culture wells during incubation | The inhibitor may be interacting with components in the serum or media, or the concentration is too high for the aqueous environment. | 1. Reduce the final concentration of the inhibitor in your experiment.2. Test different serum concentrations or use serum-free media if your experiment allows.3. Ensure proper incubator humidification to prevent evaporation, which can increase the inhibitor concentration. |
Experimental Protocols
Protocol: Preparation and Storage of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of sterile DMSO to the vial of this compound powder.
-
Vortex the solution for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Visual Guides
Diagram: Recommended Workflow for Handling this compound
Caption: Workflow for proper handling of this compound.
Diagram: Troubleshooting Logic for Solution Instability
Caption: Troubleshooting flowchart for this compound solution instability.
References
Aldh1A1-IN-2 off-target effects in experiments
Welcome to the technical support center for Aldh1A1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2][3] Its mechanism of action is to specifically bind to and inhibit the catalytic activity of ALDH1A1, thereby preventing the oxidation of its aldehyde substrates. ALDH1A1 is a crucial enzyme in various biological processes, including the biosynthesis of retinoic acid, detoxification of aldehydes, and regulation of cellular differentiation and proliferation.[4]
Q2: What is the expected selectivity profile of this compound?
A2: this compound belongs to a class of substituted quinoline analogs that have been shown to exhibit a high degree of selectivity for ALDH1A1 over other ALDH isozymes such as ALDH1B1, ALDH3A1, and ALDH2.[5][6] This chemical series has also demonstrated selectivity against other dehydrogenases like HPGD and HSD17ß4.[5] However, as with any inhibitor, it is recommended to empirically determine the selectivity profile in your specific experimental model.
Q3: Are there known off-target effects for this compound?
A3: While the substituted quinoline series of ALDH1A1 inhibitors is designed for high selectivity, the potential for off-target effects should always be considered.[5] Direct off-target effects of this compound have not been extensively profiled in publicly available literature. Researchers should consider validating their findings with secondary, structurally distinct ALDH1A1 inhibitors or using genetic approaches like siRNA or CRISPR/Cas9 to confirm that the observed phenotype is due to ALDH1A1 inhibition.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. The compound is typically dissolved in an organic solvent like DMSO.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of ALDH1A1 activity in cells (e.g., in ALDEFLUOR™ assay). | 1. Incorrect inhibitor concentration: The effective concentration may vary between cell lines. 2. Cell permeability issues: The compound may not be efficiently entering the cells. 3. High ALDH activity in control cells: The baseline ALDH activity might be too high for effective inhibition at the tested concentration. | 1. Perform a dose-response curve to determine the optimal IC50 in your specific cell line. 2. While this compound is expected to be cell-permeable, you can try pre-incubating the cells with the inhibitor for a longer duration. 3. For the ALDEFLUOR™ assay, consider optimizing the concentration of the control inhibitor DEAB, as its efficacy can vary. You might need to increase the DEAB concentration or add it before the ALDEFLUOR™ reagent.[7] |
| Inconsistent results between experiments. | 1. Inhibitor instability: Improper storage or handling of this compound. 2. Variability in cell culture conditions: Changes in cell density, passage number, or media components. | 1. Ensure proper storage of the compound and prepare fresh dilutions for each experiment. 2. Maintain consistent cell culture practices and use cells within a defined passage number range. |
| Observed cytotoxicity at expected inhibitory concentrations. | 1. Off-target effects: The inhibitor may be affecting other cellular pathways at higher concentrations. 2. Cell line sensitivity: The specific cell line may be particularly sensitive to the compound or the solvent (e.g., DMSO). | 1. Use the lowest effective concentration of this compound. Confirm the phenotype with a structurally different ALDH1A1 inhibitor or a genetic knockdown of ALDH1A1. 2. Perform a vehicle control (DMSO alone) to assess the cytotoxicity of the solvent. Test a range of concentrations in a cell viability assay (e.g., MTT or CellTiter-Glo®). |
| Unexpected changes in signaling pathways unrelated to ALDH1A1. | Potential off-target activity or indirect effects of ALDH1A1 inhibition. | ALDH1A1 inhibition can indirectly affect pathways like Wnt/β-catenin, PI3K/Akt, and NF-κB.[4] It is crucial to validate any unexpected signaling changes using orthogonal methods. For example, use a known activator or inhibitor of the suspected off-target pathway to see if it phenocopies the effect of this compound. |
Quantitative Data on Related ALDH1A1 Inhibitors
While specific off-target IC50 values for this compound are not publicly available, the following table summarizes the selectivity of other reported ALDH1A1 inhibitors, which can provide an indication of the expected selectivity profile for this class of compounds.
| Compound | ALDH1A1 IC50 | ALDH2 IC50 | ALDH3A1 IC50 | Reference |
| Compound 3 (Indole-2,3-dione derivative) | >40-fold selective vs ALDH2 | - | - | [8] |
| NCT-501 | 40 nM | >57 µM | >57 µM | MedChemExpress |
| CM026 | 0.80 ± 0.06 µM | No effect at 20 µM | No effect at 20 µM | [9] |
| CM37 | 4.6 µM | No effect at 20 µM | ~20% inhibition at 20 µM | [10] |
| Cpd3 (Indolinedione-based analog) | 20 nM | Modest inhibition | Modest inhibition | [11] |
Experimental Protocols
ALDEFLUOR™ Assay for Measuring ALDH Activity
The ALDEFLUOR™ assay is a flow cytometry-based method to identify and quantify the population of cells with high ALDH enzyme activity.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cells of interest
-
This compound
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "control" tube, add the ALDH inhibitor DEAB (provided in the kit) at the recommended concentration. This will serve as the negative control for gating.
-
To the "test" tube, add this compound at the desired final concentration. Pre-incubate for at least 30 minutes at 37°C.
-
Add the activated ALDEFLUOR™ substrate (BAAA) to both "test" and "control" tubes.
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically for your cell type.[7]
-
After incubation, centrifuge the cells and resuspend them in ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry. Use the "control" tube to set the gate for the ALDH-positive population. The "test" tube will show the effect of this compound on this population.
Troubleshooting the ALDEFLUOR™ Assay:
-
High background fluorescence in the control: Increase the concentration of DEAB. You can also add DEAB to the control tube before adding the ALDEFLUOR™ substrate.[7][12]
-
Weak signal in the test sample: Optimize the cell concentration and incubation time. Some cell lines may require a lower cell density or a longer incubation period.[13]
Western Blotting for ALDH1A1 Expression
This protocol is to confirm the presence of ALDH1A1 protein in your cells and to assess the effect of treatments on its expression levels.
Materials:
-
Cell lysate
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against ALDH1A1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer equipment
Protocol:
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary ALDH1A1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system. A band at approximately 55 kDa corresponds to the ALDH1A1 protein.[14]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
MTT reagent
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to visualize key signaling pathways potentially affected by ALDH1A1 inhibition and a general experimental workflow for troubleshooting.
Caption: Signaling pathways interacting with ALDH1A1.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Technology - Substituted Quinoline Analogs as Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors [nih.technologypublisher.com]
- 6. Substituted Quinoline Analogs as Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors | Technology Transfer [techtransfer.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. researchgate.net [researchgate.net]
troubleshooting inconsistent Aldh1A1-IN-2 results
Welcome to the technical support center for Aldh1A1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2][3] ALDH1A1 is a critical enzyme in the oxidation of aldehydes, including retinal, to their corresponding carboxylic acids, such as retinoic acid.[4][5] By inhibiting ALDH1A1, this compound blocks these metabolic pathways, making it a valuable tool for studying processes like cancer, inflammation, and obesity where ALDH1A1 activity is implicated.[1][6][7] The mechanism of inhibition is competitive with the aldehyde substrate, with the inhibitor binding to the enzyme's active site.[8]
Q2: How should I dissolve and store this compound?
Proper handling and storage are critical for maintaining the inhibitor's activity. Please refer to the manufacturer's datasheet for specific solubility information.[9] Generally, DMSO is a suitable solvent for creating a concentrated stock solution. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][9]
Q3: What are the key signaling pathways regulated by ALDH1A1?
ALDH1A1 is a key enzyme in the synthesis of retinoic acid (RA), which is a ligand for nuclear receptors (RARs and RXRs) that regulate gene expression related to cell differentiation, proliferation, and apoptosis.[4] Beyond RA signaling, ALDH1A1 expression and activity are influenced by and can influence other major pathways, including Wnt/β-catenin, NF-κB, and PI3K/Akt.[10][11][12][13]
Troubleshooting Inconsistent Results
This guide addresses common issues encountered when using this compound in a question-and-answer format.
Q4: My inhibitor shows little to no effect, or the IC50 is much higher than expected. What should I do?
This is a common issue that can arise from several factors.
-
Potential Cause 1: Inhibitor Concentration is Not Optimal. The effective concentration can vary significantly between different cell lines and assay types.
-
Solution: Perform a dose-response experiment using a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the optimal inhibitory range for your specific system. It is recommended to use 5 to 10 times the published Ki or IC50 value for complete inhibition.
-
-
Potential Cause 2: Inhibitor Degradation. Improper storage or handling can lead to a loss of compound activity.
-
Potential Cause 3: Assay-Specific Issues. The experimental setup, including substrate concentration and incubation time, can impact the apparent inhibitor potency.
-
Solution: Review your assay protocol. Ensure the substrate concentration is appropriate, as high substrate levels can compete with the inhibitor. Verify that the incubation time is sufficient for the inhibitor to exert its effect. Run positive and negative controls to ensure the assay itself is performing as expected.[15]
-
-
Potential Cause 4: Low ALDH1A1 Expression. The target cells or tissue may not express sufficient levels of ALDH1A1 for the inhibitor to produce a measurable effect.
Q5: I am observing high variability between my experimental replicates. What are the likely causes?
High variability can obscure real effects and make data difficult to interpret.
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a major source of variability in cell-based assays.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each set of wells. Consider optimizing your cell seeding density for your specific assay.[17]
-
-
Potential Cause 2: Inhibitor Precipitation. this compound, like many small molecules, has limited aqueous solubility. If the final concentration of the solvent (e.g., DMSO) is too high or the inhibitor concentration exceeds its solubility limit in the culture medium, it can precipitate.[14]
-
Solution: Ensure the final DMSO concentration in your assay is low (typically ≤0.5%) and consistent across all wells, including vehicle controls.[18] Visually inspect wells for any signs of precipitation after adding the inhibitor. If solubility is an issue, consider using a lower concentration or a different formulation if available.
-
-
Potential Cause 3: Pipetting Inaccuracy. Small errors in pipetting can lead to large differences in final concentrations, especially when working with small volumes.
-
Solution: Use calibrated pipettes and proper pipetting technique. When preparing serial dilutions, ensure thorough mixing at each step.
-
Q6: My vehicle control (e.g., DMSO) is showing unexpected effects on my cells. How do I address this?
-
Potential Cause: Solvent Toxicity. At high concentrations, solvents like DMSO can be toxic to cells or have off-target effects.
-
Solution: Always include a vehicle-only control in your experiments. The concentration of the solvent should be identical across all experimental and control wells. Determine the maximum concentration of your solvent that does not affect cell viability or the experimental readout and ensure your experimental concentrations do not exceed this limit.
-
Data Presentation
Table 1: Properties and Storage of this compound
| Property | Value | Source |
| CAS Number | 2231081-18-6 | [1][14] |
| Molecular Formula | C25H23ClN4O3S | [14] |
| Molecular Weight | 494.99 g/mol | [14] |
| Purity | >99% (typical) | [1] |
| Powder Storage | -20°C for up to 2 years | [14] |
| Stock Solution Solvent | DMSO | [14] |
| Stock Solution Storage | -80°C (up to 6 months) or -20°C (up to 1 month) | [1][9] |
Table 2: Recommended Starting Conditions for Cellular Assays
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Optimize for each cell line and assay duration | Ensure cells are in a logarithmic growth phase and not over-confluent at the end of the experiment.[17] |
| Dose-Response Range | 1 nM - 100 µM | To capture the full inhibitory curve and determine an accurate IC50. |
| Final DMSO Concentration | ≤0.5% | To avoid solvent-induced artifacts and toxicity.[18] |
| Incubation Time | 4 - 72 hours (cell-dependent) | Must be optimized. Shorter times may be sufficient for enzyme inhibition, while longer times may be needed to observe downstream phenotypic effects. |
| Controls | Untreated, Vehicle (DMSO), Positive Control Inhibitor (if available) | Essential for validating results and distinguishing compound-specific effects from artifacts.[15] |
Experimental Protocols
Protocol: In Vitro ALDH Activity Assay using Flow Cytometry
This protocol is a general guideline for measuring ALDH activity in a cell line using a commercially available fluorescent substrate system (e.g., ALDEFLUOR™) and assessing the effect of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for vehicle control and inhibitor dilution)
-
ALDEFLUOR™ Assay Kit (or similar)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin or other cell dissociation reagent
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to approximately 70-80% confluency. Harvest cells using trypsin and prepare a single-cell suspension in the assay buffer provided with the kit.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Inhibitor Treatment: Aliquot the cell suspension into flow cytometry tubes. Add the prepared inhibitor dilutions and the vehicle control to the respective tubes. A common effector-to-target ratio for cytotoxicity assays is 2.5:1.[19]
-
Control Sample: Prepare a negative control sample by adding the specific ALDH inhibitor diethylaminobenzaldehyde (DEAB) to a separate tube of cells, as instructed by the assay kit manufacturer. This sample will be used to set the gate for the ALDH-positive population.[19]
-
Incubation: Incubate the cells with the inhibitor and controls for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
ALDH Substrate Addition: Add the activated fluorescent ALDH substrate (e.g., BAAA) to all tubes, including the DEAB control.
-
Substrate Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for the enzymatic conversion of the substrate.
-
Data Acquisition: After incubation, wash the cells with assay buffer. Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (typically green fluorescence). Collect a minimum of 10,000 events per sample.[19]
-
Data Analysis:
-
Use the DEAB-treated sample to set the background and define the gate for the ALDH-positive (ALDH+) cell population.
-
Apply this gate to all other samples to quantify the percentage of ALDH+ cells.
-
Compare the percentage of ALDH+ cells in the inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified Retinoic Acid (RA) signaling pathway showing inhibition of ALDH1A1.
Caption: General experimental workflow for using this compound in a cell-based assay.
Caption: Decision tree for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|CAS 2231081-18-6|DC Chemicals [dcchemicals.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 14. This compound Datasheet DC Chemicals [dcchemicals.com]
- 15. youtube.com [youtube.com]
- 16. Low expression of aldehyde deyhdrogenase 1A1 (ALDH1A1) is a prognostic marker for poor survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing Aldh1A1-IN-2 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Aldh1A1-IN-2 toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1] ALDH1A1 plays a crucial role in cellular detoxification by oxidizing cytotoxic aldehydes to their corresponding carboxylic acids.[2] It is also involved in the synthesis of retinoic acid, a key regulator of gene expression related to cell differentiation, proliferation, and stemness.[2] By inhibiting ALDH1A1, this compound can lead to an accumulation of cytotoxic aldehydes and disruption of retinoic acid signaling, which can be leveraged for research in areas such as cancer, inflammation, and obesity.
Q2: I am observing high levels of cell death in my cultures after treatment with this compound. What are the potential causes?
A2: High cytotoxicity can stem from several factors:
-
Concentration: The concentration of this compound may be too high for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
On-Target Toxicity: The intended inhibition of ALDH1A1 can lead to the accumulation of endogenous toxic aldehydes, causing cell death.
-
Off-Target Effects: Like many small molecule inhibitors, this compound may have unintended effects on other cellular targets.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to inhibitors.
Q3: How can I determine the optimal, non-toxic working concentration of this compound for my experiments?
A3: The optimal concentration should be determined empirically for each cell line. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for ALDH1A1 activity and the cytotoxic concentration (CC50). The ideal working concentration will inhibit ALDH1A1 activity without causing significant cell death. A detailed protocol for determining the cytotoxic concentration is provided in the "Experimental Protocols" section.
Q4: What are the best practices for preparing and storing this compound stock solutions to maintain stability and minimize degradation?
A4: For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[3] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Always use a high-purity, anhydrous grade solvent.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Low Viability | Concentration of this compound is too high. | Perform a dose-response curve to determine the CC50. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM) and narrow down to a more specific range. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control. | |
| Cell line is highly sensitive to ALDH1A1 inhibition. | Consider using a lower concentration for a longer duration. Alternatively, explore cell lines with potentially lower dependence on ALDH1A1. | |
| Inconsistent Results Between Experiments | Variability in stock solution concentration. | Prepare a large batch of stock solution, aliquot, and store properly. Use a fresh aliquot for each experiment. |
| Differences in cell passage number or confluency. | Use cells within a consistent passage number range and plate them at a consistent density for each experiment. | |
| Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the solvent before adding it to the culture medium. Gentle warming and vortexing may be necessary. | |
| No Observable Effect of the Inhibitor | Concentration of this compound is too low. | Confirm the IC50 for ALDH1A1 inhibition in your cell line using a functional assay (e.g., ALDEFLUOR assay). |
| This compound has degraded. | Use a fresh stock of the inhibitor. Verify storage conditions. | |
| Cell line has low ALDH1A1 expression/activity. | Confirm ALDH1A1 expression in your cell line via Western blot or qPCR. | |
| Precipitate Formation in Culture Medium | Poor solubility of this compound at the working concentration. | Prepare the final dilution in pre-warmed medium and mix thoroughly. Consider using a lower concentration or a different solvent system if compatible with your cells. |
Data Presentation
Table 1: Example Dose-Response Data for this compound Cytotoxicity
This table illustrates how to present data from a cytotoxicity assay to determine the CC50 of this compound in a hypothetical cell line (e.g., MCF-7).
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 0.1 | 98.5 ± 3.8 |
| 1 | 95.1 ± 5.1 |
| 5 | 82.3 ± 6.5 |
| 10 | 55.7 ± 7.2 |
| 25 | 25.9 ± 4.9 |
| 50 | 8.1 ± 2.3 |
| 100 | 2.5 ± 1.1 |
Based on this hypothetical data, the CC50 would be calculated to be approximately 12 µM.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that reduces cell viability by 50%.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., from 0.1 µM to 100 µM).
-
Add the desired final concentrations of this compound to the wells. Include a vehicle-only control (DMSO at the highest concentration used for the inhibitor).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
Visualizations
Caption: Workflow for determining the CC50 of this compound.
Caption: Troubleshooting logic for high cytotoxicity.
Caption: Simplified ALDH1A1 signaling context.
References
Technical Support Center: ALDH1A1-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ALDH1A1-IN-2. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to two years. Once in solution, stability decreases. For stock solutions in DMSO, it is recommended to store them in small aliquots at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.[1]
Q2: My this compound solution has changed color. Is it still usable?
A2: A color change in your solution may indicate degradation of the compound. Quinoline-based structures can be susceptible to oxidation, which can lead to the formation of colored byproducts. It is recommended to prepare fresh solutions and to protect them from light. We advise performing a quality control check, such as HPLC analysis, to assess the purity of the solution before use.
Q3: I am seeing variable results in my cell-based assays. Could this be related to the stability of this compound?
A3: Yes, inconsistent results can be a consequence of compound instability. The potency of this compound can decrease over time if the solution has degraded. It is crucial to use freshly prepared solutions or properly stored aliquots for your experiments. Additionally, ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent and non-toxic to your cells.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. Ensure you are using anhydrous, high-purity DMSO, as water content can affect the stability and solubility of the compound. For cell-based assays, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in my stock solution upon thawing. | The solubility of this compound may have been exceeded, or the compound may be degrading. | Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, it may be a degradation product. Prepare a fresh stock solution. Consider storing at a lower concentration if precipitation is a recurring issue. |
| Loss of inhibitory activity in my assay over time. | The compound is likely degrading in the assay buffer or under the experimental conditions (e.g., exposure to light, elevated temperature). | Prepare fresh dilutions of this compound from a properly stored stock solution immediately before each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider performing a time-course experiment to assess the stability of the inhibitor under your specific assay conditions. |
| Inconsistent IC50 values between experiments. | This could be due to variations in the age and storage of the this compound stock solution, or slight differences in experimental setup. | Always use a fresh aliquot of the stock solution for each experiment. Ensure consistent incubation times, cell densities, and reagent concentrations. Run a positive control with a known stable inhibitor to check for assay variability. |
| Unexpected off-target effects observed. | Degradation products of this compound may have their own biological activities. | Use a freshly prepared and quality-controlled solution of this compound. If possible, analyze the purity of your stock solution by HPLC to check for the presence of degradation products. |
Recommended Storage Conditions and Stability
Proper storage is critical to maintaining the integrity and activity of this compound. The following table summarizes the recommended storage conditions. Please note that the stability data in different solvents and buffers are illustrative and should be confirmed experimentally.
| Form | Solvent | Storage Temperature | Recommended Duration |
| Powder | N/A | -20°C | Up to 2 years[1] |
| Stock Solution | DMSO | -80°C | Up to 6 months[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] |
| Aqueous Buffer (Illustrative) | PBS, pH 7.4 | 4°C | < 24 hours |
| Aqueous Buffer (Illustrative) | Tris, pH 7.4 | 4°C | < 24 hours |
Potential Degradation Pathways
This compound contains several functional groups that are susceptible to degradation. Understanding these pathways can help in designing experiments and interpreting results. The primary degradation pathways are likely to be oxidation of the thioether and quinoline ring, hydrolysis of the sulfonamide under acidic conditions, and photodecomposition.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method (e.g., HPLC).
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Water bath or incubator
Procedure:
-
Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the powdered this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder in DMSO.
-
Analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound (e.g., 1 mg/mL in DMSO) to a light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
-
Analysis: For each condition, compare the chromatogram of the stressed sample to a control (unstressed) sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Solution Stability Assessment
This protocol determines the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound
-
Solvent/buffer of interest (e.g., DMSO, PBS)
-
HPLC system with UV detector
-
Incubator or temperature-controlled environment
Procedure:
-
Prepare Solution: Prepare a solution of this compound in the solvent/buffer of interest at a known concentration (e.g., 100 µM).
-
Time Points: Aliquot the solution into several vials. Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Store the aliquots under the desired conditions (e.g., room temperature, 4°C, 37°C), protected from light.
-
Analysis: At each time point, analyze one aliquot by HPLC.
-
Quantification: Quantify the peak area of this compound at each time point.
-
Data Analysis: Plot the percentage of the remaining this compound against time to determine the degradation rate and half-life in that specific solution and condition.
Formulation Strategies to Improve Stability
For experiments requiring prolonged incubation or challenging conditions, the following strategies can be employed to enhance the stability of this compound.
| Strategy | Description | Recommended Excipients/Methods |
| pH Optimization | The stability of compounds with ionizable groups can be pH-dependent. The sulfonamide group in this compound is more susceptible to hydrolysis under acidic conditions.[2][3][4][5][6][7][8][9] | Maintain the pH of the experimental solution in the neutral to slightly basic range (pH 7-8) using appropriate buffers (e.g., phosphate, Tris). |
| Use of Antioxidants | To prevent oxidative degradation of the thioether and quinoline moieties.[10][11][12][13][14] | Include antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or N-acetylcysteine in the formulation. The choice and concentration should be optimized for compatibility with the experimental system. |
| Protection from Light | Quinoline derivatives can be photosensitive.[15][16][17][18][19] | Conduct experiments in amber-colored tubes or plates. Minimize exposure of solutions to direct light. |
| Co-solvents | In some cases, the addition of co-solvents can improve the stability of a compound in aqueous solutions. | For in vitro assays, consider using a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in the final formulation, ensuring it does not interfere with the assay. |
ALDH1A1 Signaling Pathway
ALDH1A1 is a key enzyme in the metabolism of retinaldehyde to retinoic acid, which is a critical signaling molecule involved in gene regulation. ALDH1A1 has also been shown to activate the TAK1-NFκB signaling pathway.
Caption: Overview of the ALDH1A1 signaling pathways.
Experimental Workflow for Stability Assessment
The following diagram outlines a general workflow for assessing the stability of this compound.
Caption: A general workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions [mdpi.com]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. researchgate.net [researchgate.net]
dealing with Aldh1A1-IN-2 precipitation in media
Welcome to the technical support center for Aldh1A1-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and address common challenges, such as precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your experimental media can lead to inaccurate dosing and unreliable results. The following guide provides a systematic approach to identify the cause and resolve the issue.
Visualizing the Problem-Solving Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added it to my cell culture medium. What is the most likely cause?
A1: The most common reason for immediate precipitation is the low aqueous solubility of this compound, which is a quinoline derivative.[1][2] When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution if its final concentration exceeds its solubility limit in the media. The final percentage of DMSO is also critical; if it is too low, it may not be sufficient to keep the compound dissolved.
Q2: What is the recommended solvent and stock concentration for this compound?
A2: The recommended solvent is Dimethyl Sulfoxide (DMSO).[3] Based on supplier data, the solubility in DMSO is approximately 1 mg/mL (2.02 mM).[3] It is advisable to prepare a stock solution at this concentration or lower. To aid dissolution, warming the solution to 37-60°C and using an ultrasonic bath may be necessary.[3][4] Always use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can affect the solubility of hydrophobic compounds.[3]
Q3: How can I prepare my working solution to minimize precipitation?
A3: To minimize precipitation when diluting the DMSO stock into your aqueous cell culture medium, follow these steps:
-
Pre-warm the medium: Warm your cell culture medium to 37°C before adding the inhibitor.
-
Vortex during addition: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Serial Dilution: For very high final concentrations, consider performing a serial dilution in the medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity, but high enough to maintain solubility.
Q4: Does the type of cell culture medium or serum affect the solubility of this compound?
A4: Yes, the components of the medium can affect solubility. High concentrations of salts or proteins in the medium can sometimes lead to the "salting-out" effect, reducing the solubility of small molecules.[5] While serum proteins can sometimes help to solubilize hydrophobic compounds, this is not always the case. If you are observing precipitation, you could try reducing the serum percentage during the initial treatment period or testing a different basal medium formulation.
Q5: I've tried all the above, but I still see some precipitation. What else can I do?
A5: If precipitation persists, consider the following:
-
Lower the final concentration: Re-evaluate the concentration of this compound you are using. It's possible that the intended concentration is at the very edge of its solubility limit in your specific medium. Performing a dose-response experiment starting from a lower, fully solubilized concentration can help determine the optimal working concentration.
-
Filter the final solution: After diluting the compound into your media, you can sterile-filter it through a 0.22 µm filter to remove any microscopic precipitates before adding it to your cells. However, be aware that this will lower the effective concentration of the inhibitor.
-
Use a carrier: For some poorly soluble compounds, the use of a carrier molecule like cyclodextrin can improve solubility, though this would require significant experimental validation.[6]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes | Reference |
| Molecular Weight | 494.99 g/mol | [7] | |
| Solvent | DMSO | [3] | |
| Solubility in DMSO | 1 mg/mL (2.02 mM) | May require sonication and warming to 60°C. | [3] |
| Storage (Powder) | -20°C for 3 years | [3] | |
| Storage (in DMSO) | -80°C for 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [3][4] |
| -20°C for 1 month | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution (1 mM): a. Equilibrate the vial of this compound powder to room temperature before opening. b. Add 2.02 mL of fresh, anhydrous DMSO to 1 mg of this compound powder. c. To aid dissolution, warm the vial to 37°C and place it in an ultrasonic water bath for 10-15 minutes.[4] Visually inspect to ensure all solid has dissolved. d. Aliquot the 1 mM stock solution into smaller volumes in sterile microcentrifuge tubes and store at -80°C.[3]
-
Prepare Working Solution in Cell Culture Medium: a. Pre-warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C. b. To prepare a 10 µM working solution, for example, add 10 µL of the 1 mM stock solution to 990 µL of the pre-warmed medium. c. Add the 10 µL of stock solution drop-by-drop into the medium while gently vortexing to ensure rapid dispersion. d. Visually inspect the solution for any signs of precipitation against a dark background.
Protocol 2: ALDH Activity Assay using a Fluorescent Substrate
This protocol is adapted from commercially available ALDH activity assay kits and published literature.[8]
-
Cell Lysate Preparation: a. Culture cells to the desired confluency and treat with this compound or vehicle control (DMSO) for the desired time. b. Harvest cells and wash with ice-cold PBS. c. Lyse the cells in an appropriate lysis buffer (e.g., 50 mM HEPES, pH 8.0) on ice. d. Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[8] e. Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Enzymatic Reaction: a. In a 96-well black plate, add cell lysate (e.g., 20 µg of total protein) to each well. b. Add the ALDH assay buffer. c. To initiate the reaction, add the ALDH substrate (e.g., acetaldehyde) and NAD⁺. The final concentrations should be optimized for your specific cell type and experimental conditions. d. For negative controls, omit the substrate or add a known pan-ALDH inhibitor like DEAB.
-
Measurement: a. Immediately measure the fluorescence (e.g., excitation at 530 nm and emission at 590 nm for assays measuring NADH production via a coupled reaction) in a kinetic mode for 30-60 minutes at 37°C.[8] b. The rate of increase in fluorescence is proportional to the ALDH activity.
-
Data Analysis: a. Calculate the ALDH activity as the change in fluorescence units per minute per microgram of protein. b. Compare the activity in this compound-treated samples to the vehicle-treated controls to determine the percentage of inhibition.
Signaling Pathways and Workflows
ALDH1A1 Signaling in Cancer Stem Cells
ALDH1A1 is a key enzyme in the conversion of retinal to retinoic acid (RA), which is a critical signaling molecule involved in cell differentiation.[9] In cancer stem cells, ALDH1A1 is often upregulated and contributes to chemoresistance and maintenance of the stem-like phenotype through various signaling pathways.
Caption: ALDH1A1 and the Retinoic Acid signaling pathway.
Experimental Workflow for Testing this compound Efficacy
The following diagram outlines a typical workflow for assessing the biological activity of this compound on cancer cells.
Caption: Workflow for evaluating this compound in cell-based assays.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Application of quinoline derivatives in third-generation photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Development of substituted benzimidazoles as inhibitors of Human Aldehyde Dehydrogenase 1A Isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
appropriate controls for Aldh1A1-IN-2 experiments
Welcome to the technical support center for Aldh1A1-IN-2. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful design and execution of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small molecule inhibitor of the enzyme Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1).[1][2] Its primary mechanism is to block the catalytic activity of ALDH1A1. This enzyme is responsible for the irreversible oxidation of retinaldehyde to retinoic acid (RA), a critical signaling molecule that regulates gene expression related to cell differentiation, proliferation, and stemness.[3][4][5] By inhibiting ALDH1A1, this compound effectively reduces the intracellular production of RA, thereby modulating downstream signaling pathways.[6]
Q2: What are the key signaling pathways regulated by ALDH1A1?
ALDH1A1 primarily regulates the Retinoic Acid (RA) signaling pathway . By producing RA, it influences gene transcription through nuclear receptors (RAR and RXR) that bind to Retinoic Acid Response Elements (RAREs) in the promoters of target genes.[4][6] Downstream targets can include genes that control cell cycle (like c-MYC and Cyclin D1), differentiation, and apoptosis (like BCL-2).[3][6][7] Additionally, ALDH1A1 activity has been linked to the modulation of other pathways, including PI3K/AKT and Wnt/β-catenin, and it plays a significant role in protecting cells from oxidative stress by detoxifying reactive aldehydes.[3]
Q3: What are the essential positive and negative controls for an experiment using this compound?
Proper controls are critical for interpreting your results. The following should be included in your experimental design:
| Control Type | Purpose & Recommendation |
| Negative Control (Vehicle) | To control for the effects of the solvent used to dissolve this compound. Recommendation: Treat cells with the same final concentration of the solvent (typically DMSO) as used for the highest concentration of the inhibitor.[8][9] The final DMSO concentration should ideally be kept below 0.1% as it can have pleiotropic effects on cells.[10][11] |
| Negative Control (Genetic) | To confirm that the observed phenotype is specifically due to the loss of ALDH1A1 function and not an off-target effect of the chemical inhibitor. Recommendation: Use siRNA or shRNA to knock down ALDH1A1 expression.[12][13][14] A non-targeting or scrambled siRNA/shRNA should be used as a control for the transfection/transduction process itself.[15] |
| Positive Control (Phenotype) | To ensure the experimental system can produce the expected biological effect. Recommendation: If available, use a well-characterized, structurally distinct ALDH1A1 inhibitor. Alternatively, treating cells with all-trans retinoic acid (ATRA) can help delineate effects specifically related to the RA pathway.[16] |
| Positive Control (Assay) | To confirm that the assay used to measure the downstream effect is working correctly. Recommendation: For an ALDH activity assay, use a broad-spectrum ALDH inhibitor like diethylaminobenzaldehyde (DEAB) as a positive control for inhibition.[17][18] |
Q4: How can I confirm that this compound is effectively inhibiting ALDH1A1 activity in my cells?
Confirming target engagement is a crucial step. You can use a combination of the following methods:
-
ALDH Activity Assay: The most direct method is to measure total ALDH activity using a commercially available kit, such as the Aldefluor™ assay.[17][18] In this flow cytometry-based assay, a decrease in the fluorescent signal in this compound-treated cells compared to vehicle-treated cells indicates enzymatic inhibition.[19][20]
-
Western Blot Analysis: While this doesn't measure activity directly, you can check for downstream consequences of ALDH1A1 inhibition. For example, inhibition of ALDH1A1 can lead to an accumulation of upstream substrates or changes in the expression of downstream RA-target genes.
-
qRT-PCR: Measure the mRNA levels of known RA-responsive genes. A significant change in the expression of these genes following treatment with this compound can serve as a proxy for target engagement.
Q5: What are potential off-target effects of ALDH1A1 inhibitors and how can I control for them?
Off-target effects are a concern with any small molecule inhibitor. Potential issues and control strategies include:
-
Inhibition of other ALDH isoforms: The human ALDH superfamily has 19 members, with ALDH1A2 and ALDH1A3 being structurally similar to ALDH1A1. While this compound is reported as specific, it's good practice to test for effects in a cell line known to express other isoforms but not ALDH1A1, if possible. Comparing the inhibitor's effect to that of a genetic knockdown (siRNA/shRNA) is the gold standard for confirming on-target activity.[15]
-
Cellular Toxicity: At high concentrations, inhibitors can cause toxicity unrelated to their intended target. Always perform a dose-response curve to determine the optimal concentration that inhibits the target without causing widespread cell death. Use a cell viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.
-
Solvent Effects: The vehicle (e.g., DMSO) can have biological effects.[11][21] Always include a vehicle-only control group and keep the final solvent concentration constant across all treatment groups and as low as possible (e.g., <0.1%).[10]
Section 2: Visualizations
Signaling Pathway and Experimental Workflows
Section 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide addresses common issues encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| 1. No observed effect or weak activity of this compound. | Inhibitor Insolubility/Degradation: The compound may have precipitated out of the media or degraded.[2] | 1. Prepare a fresh stock solution in 100% DMSO. Visually inspect for full dissolution.[2]2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]3. When diluting into aqueous media, vortex or mix thoroughly. Do not store diluted inhibitor in aqueous solutions for long periods.4. Check the final DMSO concentration; high concentrations of other media components could reduce solubility. |
| Sub-optimal Concentration: The concentration used may be too low to effectively inhibit the enzyme in a cellular context. | 1. Perform a dose-response experiment, testing a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for your specific assay and cell type.2. Confirm target inhibition directly using an ALDH activity assay. | |
| Low Target Expression: The cell line or model system may not express sufficient levels of ALDH1A1 for its inhibition to produce a measurable phenotype. | 1. Verify ALDH1A1 expression at both the mRNA (qRT-PCR) and protein (Western blot) level.2. Select a cell line reported in the literature to have high ALDH1A1 expression or activity. | |
| Cellular Efflux: Cells may be actively pumping the inhibitor out via efflux pumps (e.g., ABC transporters). | 1. While less common for inhibitors than for chemotherapeutics, this can be tested using efflux pump inhibitors, though this adds complexity and potential off-target effects. | |
| 2. High variability between experimental replicates. | Inconsistent Dosing: Pipetting errors or inconsistent mixing can lead to different effective concentrations across wells or plates. | 1. Ensure stock solutions are thoroughly mixed before making dilutions.2. Use calibrated pipettes and change tips between different concentrations.3. Add the inhibitor to the media and mix well before adding to the cells, rather than adding a small volume of concentrated inhibitor directly to the well. |
| Cell Culture Inconsistency: Differences in cell seeding density, passage number, or cell health can cause significant variability. | 1. Use cells within a consistent, low passage number range.2. Ensure a uniform, single-cell suspension is achieved before seeding plates to avoid clumps.3. Discard any experiments where the vehicle control group shows signs of poor health or inconsistent growth. | |
| 3. Unexpected or contradictory results (e.g., increased proliferation). | Off-Target Effects: The inhibitor may be affecting other cellular targets, leading to a non-specific or unexpected phenotype.[22] | 1. Crucially, validate your key findings using a genetic approach. Use siRNA or shRNA to specifically knock down ALDH1A1 and see if it phenocopies the effect of this compound.[15]2. Use the lowest effective concentration of the inhibitor to minimize the risk of off-target activity.3. Test a structurally unrelated ALDH1A1 inhibitor to see if it produces the same effect. |
| DMSO Vehicle Effects: At certain concentrations, DMSO can stimulate cell growth or have other biological effects.[11][21] | 1. Ensure the final DMSO concentration is identical across all wells, including the "untreated" control (which should be a vehicle control).[8]2. Keep the final DMSO concentration below 0.1% if possible. Test for the effect of the vehicle alone on your cells. | |
| Complex Biology: ALDH1A1 inhibition may trigger compensatory feedback loops or have context-dependent functions. For instance, the role of RA signaling can be pro-proliferative or anti-proliferative depending on the cancer type and genetic background.[7] | 1. Thoroughly review the literature for the role of ALDH1A1 and RA signaling in your specific model system.2. Measure the expression of key downstream targets to confirm the expected pathway modulation. |
Section 4: Experimental Protocols & Data
Protocol 1: General Protocol for Cell Treatment with this compound
This protocol provides a general guideline for treating adherent cells in culture. It should be optimized for your specific cell line and experimental endpoint.
-
Reconstitution and Storage:
-
Reconstitute the lyophilized this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[23]
-
Ensure the powder is fully dissolved. Gentle warming (to 37°C) or vortexing may be required.[2]
-
Aliquot the stock solution into small, single-use volumes and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1][2] Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
One day prior to treatment, seed your cells in appropriate culture vessels to allow them to adhere and enter the logarithmic growth phase. The seeding density should be optimized so that the vehicle-control cells are approximately 70-80% confluent at the end of the experiment.
-
-
Treatment Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions from your stock solution into complete culture media to achieve the desired final concentrations.
-
Important: Prepare a vehicle control by performing the same dilution steps with DMSO only, ensuring the final DMSO concentration matches the highest concentration used for the inhibitor.
-
-
Cell Treatment:
-
Carefully remove the old media from the cells.
-
Add the media containing the appropriate concentrations of this compound or the vehicle control to the cells.
-
Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours), which should be optimized for your experiment.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis as described in the experimental workflow diagram.
-
Protocol 2: ALDH Activity Assay (Aldefluor™ Assay)
This protocol is adapted from manufacturer's instructions (STEMCELL Technologies) and is used to measure ALDH activity by flow cytometry.[24]
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in Aldefluor™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
-
Sample Preparation:
-
For each cell sample, label two tubes: a "TEST" tube and a "CONTROL" tube.
-
Add 1 mL of the cell suspension to the "TEST" tube.
-
To the "CONTROL" tube, add 5 µL of the specific ALDH inhibitor DEAB. This will be used to set the gate for the ALDH-positive population.[24]
-
-
Staining:
-
Add 5 µL of the activated Aldefluor™ reagent to the "TEST" tube.
-
Immediately mix and transfer 0.5 mL of the cell/reagent mixture from the "TEST" tube to the "CONTROL" tube (which already contains DEAB).
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light. Incubation time should be optimized for your cell type.[25]
-
-
Analysis:
-
Following incubation, centrifuge the cells and resuspend them in fresh, cold Aldefluor™ Assay Buffer.
-
Analyze the samples on a flow cytometer. Use the "CONTROL" (DEAB-treated) sample to establish the baseline fluorescence and set the gate for identifying the ALDH-bright (ALDH+) cell population.
-
Compare the percentage of ALDH+ cells in the this compound-treated samples to the vehicle-treated samples to quantify the inhibition of ALDH activity.[19]
-
Quantitative Data Tables
Table 1: Physicochemical and Storage Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2231081-18-6 | [26] |
| Molecular Formula | C₂₅H₂₃ClN₄O₃S | [26] |
| Molecular Weight | 494.99 g/mol | [26] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | 2 years at -20°C | [26] |
| Storage (in DMSO) | 6 months at -80°C; 1 month at -20°C | [1][2] |
Table 2: Example Selectivity Profile of ALDH1A1 Inhibitors (Note: Data for specific inhibitors CM026 and CM037 are shown as representative examples of selective ALDH1A1 inhibitors, as detailed kinetic data for this compound is not publicly available. This illustrates the type of data to look for.)
| Compound | Target Enzyme | IC₅₀ or Kᵢ | Selectivity Notes | Reference(s) |
| CM037 | ALDH1A1 | Kᵢ = 0.23 µM | At 20 µM, showed minimal inhibition (<20%) of ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, and ALDH3A1. | [27] |
| CM026 | ALDH1A1 | IC₅₀ = 0.80 µM | At 20 µM, had no effect on seven other human ALDH isoforms tested. | [27] |
| DEAB | ALDH1A1, ALDH1A2, ALDH3A1, etc. | Varies | A non-selective, pan-ALDH inhibitor commonly used as a positive control in Aldefluor assays. | [16] |
| Disulfiram | ALDH1, ALDH2 | Varies | An irreversible inhibitor of ALDH1 and ALDH2. Often used in alcohol aversion therapy. | [28][29] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. ALDH1A1: From Lens and Corneal Crystallin to Stem Cell Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacology - Why DMSO is used as a control? - Biology Stack Exchange [biology.stackexchange.com]
- 10. SMYD3–CDCP1 Axis Drives EMT and CAF Activation in Colorectal Cancer and Is Targetable for Oxaliplatin Sensitization | MDPI [mdpi.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Small interfering RNA can specifically inhibit ALDH-1A1 or ALDH-3A1 and result in increased 4-hydroperoxycyclophosphamide toxicity in A549 lung cancer cell line. | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 14. scbt.com [scbt.com]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of ALDH1A1 activity decreases expression of drug transporters and reduces chemotherapy resistance in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 18. ALDEFLUOR Assay [bio-protocol.org]
- 19. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Editorial: Aldehyde dehydrogenase in clinical settings: Potential biomarker and therapeutic target in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Treatment with small-molecule inhibitors [bio-protocol.org]
- 24. cdn.stemcell.com [cdn.stemcell.com]
- 25. youtube.com [youtube.com]
- 26. This compound Datasheet DC Chemicals [dcchemicals.com]
- 27. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
- 29. What are ALDH2 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Interpreting Unexpected Data with Aldh1A1-IN-2
Welcome to the technical support center for Aldh1A1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected data during their experiments with this potent Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1)[1][2][3][4][5][6][7]. ALDH1A1 is a critical enzyme in cellular detoxification, oxidizing various cytotoxic aldehydes to their corresponding carboxylic acids[1][2][3][4][5][6][7]. By inhibiting ALDH1A1, this compound can be used to study the role of this enzyme in various biological processes, including cancer, inflammation, and obesity[1][2][3][4][5][6][7].
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C for up to one month or -80°C for up to six months[1][3]. Stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles[2][3].
Q3: What is the recommended solvent for dissolving this compound?
The appropriate solvent for preparing a stock solution will depend on the specific experimental requirements. However, for many cell-based assays, DMSO is a common choice. To aid dissolution, it may be necessary to warm the solution to 37°C and use an ultrasonic bath[2].
Troubleshooting Guides
Issue 1: No or Lower Than Expected Inhibition of ALDH1A1 Activity
Possible Causes and Solutions:
-
Inhibitor Degradation:
-
Inhibitor Precipitation:
-
Question: Is the inhibitor soluble in your assay buffer at the tested concentration?
-
Troubleshooting: Visually inspect the solution for any precipitate. If solubility is an issue, consider using a different solvent or reducing the final concentration of the inhibitor. Some inhibitors may require warming and sonication to fully dissolve[2].
-
-
Incorrect Assay Conditions:
-
Question: Are the enzyme and substrate concentrations appropriate for detecting inhibition?
-
Troubleshooting: Ensure the enzyme concentration is not too high, as this can make it difficult to see inhibition. The substrate concentration should ideally be at or below the Km value for the enzyme to detect competitive inhibition.
-
-
High ALDH Activity in Cells:
-
Question: Are you using a cell line with very high endogenous ALDH activity?
-
Troubleshooting: For cell-based assays like the ALDEFLUOR™ assay, high ALDH activity can be difficult to inhibit. You may need to increase the concentration of the inhibitor or optimize the assay conditions, such as incubation time and cell concentration[8][9].
-
Issue 2: Unexpected Cytotoxicity in Control Cells
Possible Causes and Solutions:
-
Solvent Toxicity:
-
Question: What is the final concentration of the solvent (e.g., DMSO) in your experiment?
-
Troubleshooting: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5%).
-
-
Off-Target Effects:
-
Question: Could this compound be inhibiting other essential cellular processes?
-
Troubleshooting: While specific off-target effects for this compound are not well-documented, inhibitors of ALDH enzymes can have off-target activities[10][11]. Consider performing a dose-response curve to determine the concentration at which toxicity is observed. It has been noted that some ALDH inhibitors can induce the production of reactive oxygen species (ROS), which can lead to cytotoxicity[12][13].
-
Issue 3: Contradictory Results Between Enzyme Inhibition and Cell Viability Assays
Possible Causes and Solutions:
-
Cellular Compensation:
-
Question: Could other ALDH isoforms be compensating for the inhibition of ALDH1A1?
-
Troubleshooting: The ALDH superfamily has 19 isozymes, and there is functional overlap[14]. Inhibition of one isoform may lead to the upregulation or increased activity of another. Consider using a broader spectrum ALDH inhibitor or knocking down other ALDH isoforms to investigate this possibility.
-
-
Bidirectional Role of ALDH1A1:
-
Question: Does ALDH1A1 have a pro-survival or pro-death role in your specific cancer model?
-
Troubleshooting: The role of ALDH1A1 in cancer can be context-dependent, sometimes acting as a tumor promoter and other times as a suppressor[15][16][17]. The effect of its inhibition on cell viability may therefore vary between different cancer types and even between different cell lines of the same cancer.
-
-
Induction of Reactive Oxygen Species (ROS):
-
Question: Is the observed effect on cell viability due to ROS production rather than direct enzyme inhibition?
-
Troubleshooting: Inhibition of ALDH can lead to an accumulation of aldehydes, which in turn can increase ROS levels and induce DNA damage[12][13][18]. Co-treatment with a ROS scavenger, such as N-acetylcysteine (NAC), can help determine if the observed cytotoxicity is ROS-mediated[12].
-
Issue 4: Inconsistent or Unreliable ALDEFLUOR™ Assay Results
Possible Causes and Solutions:
-
ALDEFLUOR™ Assay is Not Specific to ALDH1A1:
-
Question: Are other ALDH isoforms contributing to the ALDEFLUOR™ signal in your cells?
-
Troubleshooting: The ALDEFLUOR™ assay detects the activity of several ALDH isoforms, not just ALDH1A1[14][15][19]. The control inhibitor, DEAB, also inhibits multiple ALDH isoforms[19][20]. Therefore, a reduction in ALDEFLUOR™ signal with this compound may not solely be due to ALDH1A1 inhibition if other sensitive isoforms are present.
-
-
Suboptimal Assay Parameters:
-
Question: Have you optimized the ALDEFLUOR™ assay for your specific cell type?
-
Troubleshooting: The optimal conditions for the ALDEFLUOR™ assay, such as cell concentration, inhibitor concentration, and incubation time, can vary between cell types[8][9][21]. It may be necessary to titrate these parameters to achieve a clear distinction between ALDH-positive and ALDH-negative populations[8][9].
-
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃ClN₄O₃S | [1] |
| Molecular Weight | 494.99 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
Table 2: In Vitro Activity of Related ALDH Inhibitors (for reference)
| Compound | Target(s) | IC₅₀ | Reference |
| KS106 | ALDH1A1, ALDH2, ALDH3A1 | 334 nM, 2137 nM, 360 nM | [4][7] |
| KS100 | ALDH1A1, ALDH2, ALDH3A1 | 230 nM, 1542 nM, 193 nM | [4][7] |
| Aldi-2 | ALDH1A1, ALDH2, ALDH3A1 | 2.5 µM, 6.4 µM, 1.9 µM | [4][7] |
| NCT-501 | ALDH1A1 | 7 nM | [5] |
Experimental Protocols
Protocol 1: ALDH1A1 Enzyme Inhibition Assay (In Vitro)
-
Prepare Reagents:
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.0.
-
ALDH1A1 Enzyme: Recombinant human ALDH1A1.
-
Substrate: Aldehyde substrate (e.g., propionaldehyde or retinaldehyde).
-
Cofactor: NAD⁺.
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer.
-
Add this compound at various concentrations. Include a solvent-only control.
-
Add ALDH1A1 enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate and NAD⁺.
-
Immediately measure the increase in absorbance at 340 nm (for NADH production) over time using a plate reader.
-
Calculate the rate of reaction for each condition.
-
Determine the percent inhibition and calculate the IC₅₀ value.
-
Protocol 2: ALDEFLUOR™ Assay for Cellular ALDH Activity
-
Cell Preparation:
-
Harvest cells and resuspend in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Prepare the ALDEFLUOR™ reagent according to the manufacturer's instructions.
-
For each sample, prepare a "test" and a "control" tube.
-
Add the activated ALDEFLUOR™ reagent to the "test" sample.
-
Immediately transfer a portion of the "test" sample to the "control" tube containing the ALDH inhibitor DEAB.
-
To test this compound, prepare additional tubes with varying concentrations of the inhibitor added before the ALDEFLUOR™ reagent.
-
Incubate all tubes for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells and resuspend in fresh, cold ALDEFLUOR™ Assay Buffer.
-
Analyze the samples on a flow cytometer.
-
Use the "control" (DEAB-treated) sample to set the gate for the ALDH-positive population.
-
Quantify the percentage of ALDH-positive cells in the "test" and inhibitor-treated samples.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 2231081-18-6|DC Chemicals [dcchemicals.com]
- 6. Aldehyde Dehydrogenase (ALDH) | DC Chemicals [dcchemicals.com]
- 7. CRISPR/Cas9 Targeting of Aldehyde Dehydrogenase 1A1 Reveals Heterogeneous Roles in Radiation Response and Redox Stress Across Clonal Lines in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. stemcell.com [stemcell.com]
- 10. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aldehyde dehydrogenase inhibitors promote DNA damage in ovarian cancer and synergize with ATM/ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ALDEFLUOR activity, ALDH isoforms, and their clinical significance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 17. oncotarget.com [oncotarget.com]
- 18. Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.stemcell.com [cdn.stemcell.com]
Validation & Comparative
Validating Aldh1A1-IN-2: A Comparative Guide to Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and retinoic acid signaling, making it a significant target in cancer and metabolic disease research.[1][2] Its overexpression is linked to poor prognosis and drug resistance in various cancers.[1][3] Aldh1A1-IN-2 has been identified as a potent inhibitor of this enzyme, presenting a valuable tool for investigating ALDH1A1's role in pathophysiology.[4][5][6]
This guide provides a comparative analysis of this compound's inhibitory activity against other known ALDH1A1 inhibitors, supported by experimental protocols and pathway visualizations to aid researchers in their validation studies.
Comparative Inhibitory Activity
Validating the efficacy of a new inhibitor requires benchmarking against established compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. While specific quantitative data for this compound is noted as "potent" in available literature, a precise IC50 value is not publicly disclosed.[4][5][6] The table below compares the reported IC50 values of several common ALDH1A1 inhibitors.
| Compound | Target(s) | ALDH1A1 IC50 | Notes |
| This compound | ALDH1A1 | Potent Inhibitor (Specific IC50 not publicly available) | Investigated for its potential in cancer, inflammation, and obesity research.[4][5] |
| NCT-501 | ALDH1A1 | 40 nM | A potent and highly selective theophylline-based inhibitor.[7][8][9][10][11] |
| KS100 | ALDH1A1, ALDH2, ALDH3A1 | 230 nM | A potent, non-selective ALDH inhibitor.[12] |
| KS106 | ALDH1A1, ALDH2, ALDH3A1 | 334 nM | A potent ALDH inhibitor with antiproliferative effects.[12][13] |
| CM037 | ALDH1A1 | 4.6 µM | A highly selective and competitive inhibitor.[13][14][15][16] |
| Aldi-2 | ALDH1A1, ALDH2, ALDH3A1 | 2.5 µM | A potent and specific covalent inhibitor of ALDHs.[12] |
Key Signaling Pathway: Retinoic Acid (RA) Synthesis
ALDH1A1 is a key enzyme in the biosynthesis of retinoic acid (RA), a critical molecule for gene regulation related to cell differentiation and proliferation. Understanding this pathway is crucial when evaluating the downstream effects of an ALDH1A1 inhibitor.
References
- 1. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 2. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 3. ALDH1A1 expression correlates with clinicopathologic features and poor prognosis of breast cancer patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. CM037 - Immunomart [immunomart.com]
A Comparative Guide to ALDH1A1 Inhibitors: Evaluating Aldh1a1-IN-2 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical target in cancer research, particularly in the context of cancer stem cells (CSCs) and therapeutic resistance. Its role in oxidizing aldehydes and regulating retinoic acid signaling pathways makes it a compelling target for novel therapeutic interventions. This guide provides an objective comparison of Aldh1A1-IN-2 against other notable ALDH1A1 inhibitors, supported by available experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of ALDH1A1 Inhibitors
The efficacy of small molecule inhibitors is primarily assessed by their potency (commonly measured as the half-maximal inhibitory concentration, IC50) and their selectivity for the target enzyme over other related enzymes. The following table summarizes the available quantitative data for this compound and other prominent ALDH1A1 inhibitors.
| Inhibitor | ALDH1A1 IC50/Ki | Selectivity Profile | Key Features |
| This compound | Data not publicly available | Described as a potent inhibitor.[1][2][3][4][5][6] | Information is primarily derived from patent WO2019089626A1, compound 295.[1][2][3][4][5][6] |
| NCT-501 | 40 nM (IC50)[2][7][8] | Highly selective over ALDH1B1, ALDH3A1, and ALDH2 (IC50 >57 µM).[2][8] | A potent and selective theophylline-based inhibitor.[2] Shows in vivo efficacy in xenograft models.[2][8] |
| DEAB | ~57 nM (IC50), 4 nM (Ki)[9] | Broad-spectrum inhibitor, also inhibits ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, and ALDH5A1. | Commonly used as a control in ALDEFLUOR assays. Reversible and competitive inhibitor.[9] |
| CM-37 | 4.6 µM (IC50), 300 nM (Ki)[10][11][12][13] | Highly selective for ALDH1A1 over ALDH1A2, ALDH1A3, ALDH2, or ALDH3A1 at concentrations up to 20 µM.[10] | A selective and competitive inhibitor.[10][11] |
Experimental Methodologies
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed protocols for key in vitro assays commonly used to characterize ALDH1A1 inhibitors.
In Vitro ALDH1A1 Dehydrogenase Activity Assay
This assay measures the enzymatic activity of ALDH1A1 by monitoring the production of NADH, a product of the aldehyde oxidation reaction.
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
NAD+
-
Propionaldehyde (substrate)
-
Inhibitor compound (e.g., this compound)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.5
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+ (final concentration 200 µM), and the purified ALDH1A1 enzyme (final concentration 100-200 nM).
-
Add the inhibitor compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, propionaldehyde (final concentration 100 µM).
-
Immediately monitor the increase in absorbance at 340 nm over time (e.g., for 5 minutes) using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of NADH production and thus, ALDH1A1 activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
ALDEFLUOR™ Assay for Cellular ALDH Activity
The ALDEFLUOR™ assay is a flow cytometry-based method to identify and quantify cell populations with high ALDH activity.
Materials:
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent and DEAB)
-
Cells of interest
-
Appropriate cell culture medium
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare the "test" sample by adding the activated ALDEFLUOR™ reagent to the cell suspension.
-
Prepare the "control" sample by adding both the activated ALDEFLUOR™ reagent and the specific ALDH inhibitor, DEAB, to another aliquot of the cell suspension.
-
Incubate both test and control samples at 37°C for 30-60 minutes, protected from light.
-
After incubation, centrifuge the cells and resuspend them in fresh, cold assay buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent or shifted in the "control" sample containing DEAB.
-
To test a specific inhibitor like this compound, it can be added to the "test" sample along with the ALDEFLUOR™ reagent to measure the reduction in the ALDH-positive population.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 2231081-18-6|DC Chemicals [dcchemicals.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALDH1A1 inhibitor CM37 (CM037) | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
A Comparative Guide to ALDH1A1 Inhibitors: Aldh1A1-IN-2 versus DEAB as a Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1): the novel compound Aldh1A1-IN-2 and the well-established, non-selective inhibitor N,N-diethylaminobenzaldehyde (DEAB). This document is intended to assist researchers in selecting the appropriate tool compound for their studies by presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to ALDH1A1 and its Inhibition
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for the detoxification of both endogenous and exogenous aldehydes.[1] The ALDH1A1 isoform, in particular, plays a significant role in the biosynthesis of retinoic acid (RA) from retinaldehyde.[2][3] The RA signaling pathway is vital for regulating gene expression involved in cell differentiation, proliferation, and apoptosis.[2][4] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in various malignancies and is associated with drug resistance and poor prognosis.[1][4] Consequently, the development of potent and selective ALDH1A1 inhibitors is of great interest for both basic research and therapeutic applications.[5]
This guide focuses on two such inhibitors:
-
This compound: A potent and reportedly selective inhibitor of ALDH1A1.[6] As a relatively new compound, detailed characterization in peer-reviewed literature is limited.
-
DEAB (N,N-diethylaminobenzaldehyde): A widely used ALDH inhibitor, frequently employed as a negative control in the Aldefluor™ assay to identify ALDH-positive cell populations.[7][8] While a potent inhibitor of ALDH1A1, it is known to be non-selective and interacts with multiple ALDH isoforms.[3][7]
Mechanism of Action
This compound is described as a potent inhibitor of ALDH1A1.[6] However, detailed, publicly available studies on its precise mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) are currently lacking.
DEAB exhibits a complex mechanism of action that varies between ALDH isoforms. It acts as a reversible and competitive inhibitor of ALDH1A1 with respect to the aldehyde substrate.[7][9] For other isoforms, it can act as a slow substrate (ALDH1A1, ALDH1A3, ALDH1B1, ALDH5A1), an irreversible inhibitor (ALDH1A2, ALDH2, ALDH7A1), or an excellent substrate (ALDH3A1).[7][10][11][12] This lack of a single, predictable mechanism across the ALDH superfamily complicates its use as a specific ALDH1A1 probe.
Quantitative Comparison of Inhibitory Potency
A direct, head-to-head comparison of this compound and DEAB from a single peer-reviewed study is not available at this time. The following table summarizes the inhibitory potency (IC50 values) of DEAB against a panel of human ALDH isoforms, highlighting its non-selective nature. IC50 data for this compound from peer-reviewed, independent studies are not yet publicly available.
| ALDH Isoform | DEAB IC50 |
| ALDH1A1 | 57 nM [7] |
| ALDH1A2 | 1.2 µM[10] |
| ALDH1A3 | 3.0 µM[10] |
| ALDH1B1 | 1.2 µM[10] |
| ALDH2 | 160 nM[10] |
| ALDH5A1 | 13 µM[10] |
| ALDH1L1 | No inhibition[7] |
| ALDH4A1 | No inhibition[7] |
Table 1: Inhibitory Potency of DEAB against various ALDH isoforms. Data are compiled from multiple sources. The potent inhibition of ALDH1A1 is evident, but so is the significant activity against several other isoforms.
Signaling Pathway Context: ALDH1A1 in Retinoic Acid Synthesis
ALDH1A1 is a key enzyme in the conversion of retinol (Vitamin A) to retinoic acid (RA), a potent signaling molecule that regulates gene expression by binding to nuclear receptors (RAR and RXR).
Caption: ALDH1A1-mediated retinoic acid signaling pathway.
Experimental Protocols
In Vitro IC50 Determination for ALDH1A1 Inhibitors
This protocol is adapted from established methods for measuring ALDH1A1 activity and inhibition.[2][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human ALDH1A1.
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Propionaldehyde (substrate)
-
Assay Buffer: 50 mM Sodium Borate (BES), pH 7.5
-
Test compound (e.g., this compound or DEAB) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 2X enzyme solution by diluting ALDH1A1 to 200-400 nM in Assay Buffer.
-
Prepare a 2X cofactor solution containing 400 µM NAD+ in Assay Buffer.
-
Prepare a 10X substrate solution containing 1 mM propionaldehyde in Assay Buffer.
-
Prepare serial dilutions of the test compound in DMSO. Then, create a 10X working solution of each compound concentration in Assay Buffer (final DMSO concentration in the assay should be ≤1%).
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
50 µL of Assay Buffer.
-
10 µL of the 10X test compound dilution (or DMSO for control wells).
-
20 µL of 2X enzyme solution.
-
20 µL of 2X NAD+ solution.
-
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 2-5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the 10X propionaldehyde substrate solution to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 340 nm over time (kinetic read) for 5-10 minutes. The absorbance increase corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the kinetic curve.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for in vitro IC50 determination of ALDH1A1 inhibitors.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.[9][13] This protocol is a generalized workflow based on CETSA performed for ALDH1A1.[4][9]
Objective: To assess the target engagement of this compound or DEAB with ALDH1A1 in intact cells.
Materials:
-
Cell line expressing ALDH1A1 (e.g., HEK293, A549)[4]
-
Cell culture medium and reagents
-
Test compound (this compound or DEAB) and vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Centrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE, transfer system, etc.)
-
Primary antibody specific for ALDH1A1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of the test compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours) in culture medium.
-
-
Cell Harvesting and Heating:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes to create a melt curve. For isothermal experiments, a single temperature that causes significant, but not complete, protein aggregation is chosen (e.g., 65°C for 9 minutes for a specific ALDH1A1 construct).
-
Cool the samples to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Normalize the total protein amount for each sample and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ALDH1A1, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensity for ALDH1A1 in each lane.
-
For a melt curve, plot the normalized band intensity versus temperature for both vehicle- and compound-treated samples. A shift in the curve to higher temperatures for the compound-treated sample indicates target stabilization and engagement.
-
For isothermal experiments, compare the amount of soluble ALDH1A1 between vehicle- and compound-treated samples.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Summary and Recommendations
| Feature | This compound | DEAB |
| Reported Selectivity | Potentially ALDH1A1 selective[6] | Non-selective[7][10] |
| Potency (ALDH1A1) | Potent (quantitative data lacking)[6] | Potent (IC50 = 57 nM)[7] |
| Mechanism of Action | Not well-characterized | Complex and isoform-dependent[7][10] |
| Peer-Reviewed Data | Limited | Extensive |
| Use as a Control | Not established | Commonly used in Aldefluor™ assay[7] |
The choice between this compound and DEAB depends critically on the experimental goals.
DEAB is a well-characterized, potent inhibitor of ALDH1A1. However, its significant off-target effects on other ALDH isoforms make it unsuitable for studies aiming to elucidate the specific roles of ALDH1A1.[3][7] Its use should be confined to experiments where pan-ALDH inhibition is acceptable or as a historical control in assays like Aldefluor™, where its properties are well-understood.[8] Researchers using DEAB should be cautious in attributing observed phenotypes solely to the inhibition of ALDH1A1.
Recommendation: For studies requiring high confidence in the specific inhibition of ALDH1A1, it is imperative to use a well-characterized, selective inhibitor. While this compound shows promise, it requires further independent validation. In the absence of such data, results obtained with this compound should be interpreted with caution. DEAB, while potent against ALDH1A1, should be avoided when isoform selectivity is required.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 [scholarworks.indianapolis.iu.edu]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of ALDH1A1 Inhibitors: Aldh1A1-IN-2 vs. NCT-501
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1): Aldh1A1-IN-2 and NCT-501. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions when selecting a tool compound for their studies. While NCT-501 has been extensively characterized in the public domain, quantitative selectivity data for this compound is less readily available. This guide reflects the current state of published information.
Data Presentation: Quantitative Inhibitor Selectivity
The following table summarizes the available half-maximal inhibitory concentration (IC50) data for NCT-501 against a panel of ALDH isoforms. This data is crucial for assessing the selectivity of the compound.
| Compound | ALDH1A1 IC50 (nM) | ALDH1B1 IC50 (µM) | ALDH2 IC50 (µM) | ALDH3A1 IC50 (µM) |
| NCT-501 | 40[1] | > 57[2][3] | > 57[2][3] | > 57[2][3] |
| This compound | Potent inhibitor (Specific IC50 not publicly available)[4][5] | Data not available | Data not available | Data not available |
Key Observation: NCT-501 demonstrates high potency for ALDH1A1 with an IC50 of 40 nM and exhibits exceptional selectivity, with IC50 values greater than 57 µM for other tested ALDH isoforms[1][2][3]. This represents a selectivity of over 1400-fold for ALDH1A1. While this compound is described as a potent inhibitor of ALDH1A1, specific quantitative data on its selectivity against other ALDH isoforms is not currently available in the public domain[4][5].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of selectivity data, detailed experimental protocols are essential. Below are representative methodologies for determining the selectivity of ALDH1A1 inhibitors.
In Vitro ALDH Enzyme Inhibition Assay (Spectrophotometric)
This protocol is a standard method for determining the IC50 values of inhibitors against various ALDH isoforms.
1. Reagents and Materials:
-
Purified recombinant human ALDH1A1, ALDH1B1, ALDH2, ALDH3A1, etc.
-
NAD+ (for ALDH1 and ALDH2 isoforms) or NADP+ (for ALDH3A1)
-
Aldehyde substrate (e.g., propionaldehyde for ALDH1/2, benzaldehyde for ALDH3A1)
-
Inhibitor compounds (this compound, NCT-501) dissolved in DMSO
-
Assay Buffer: e.g., 50 mM sodium pyrophosphate or 100 mM HEPES, pH 7.5
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the inhibitor solution to the appropriate wells. Include a DMSO-only control (no inhibitor).
-
Add the NAD(P)+ solution to all wells.
-
Add the purified ALDH enzyme to the wells and incubate for a short period (e.g., 2-5 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.
-
Record the initial reaction velocity (rate of change in absorbance).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
ALDEFLUOR™ Assay for Cellular ALDH Activity
This cell-based assay measures the intracellular activity of ALDH enzymes and can be used to assess the efficacy of inhibitors in a cellular context.
1. Reagents and Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies), which includes:
-
BODIPY™-aminoacetaldehyde (BAAA), the ALDH substrate
-
Diethylaminobenzaldehyde (DEAB), a broad-spectrum ALDH inhibitor
-
ALDEFLUOR™ Assay Buffer
-
-
Cells of interest (e.g., cancer cell lines with known ALDH1A1 expression)
-
Inhibitor compounds (this compound, NCT-501)
-
Flow cytometer
2. Assay Procedure:
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare a "test" sample and a "control" sample for each cell type and inhibitor concentration.
-
To the "control" sample, add DEAB, which will serve as a negative control for gating.
-
Add the inhibitor (or DMSO vehicle) to the "test" samples and incubate for a predetermined time.
-
Activate the ALDEFLUOR™ substrate (BAAA) according to the manufacturer's instructions.
-
Add the activated substrate to both "test" and "control" samples.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry, measuring the fluorescence in the green channel (e.g., FITC).
-
Use the DEAB-treated "control" sample to set the gate for the ALDH-positive population.
-
Quantify the reduction in the percentage of ALDH-positive cells in the inhibitor-treated samples compared to the vehicle control.
Mandatory Visualizations
The following diagrams illustrate key concepts related to ALDH1A1 inhibition and the experimental workflow for assessing inhibitor selectivity.
Caption: Comparative selectivity of NCT-501 and this compound.
Caption: Experimental workflow for ALDH inhibitor screening.
References
A Comparative Guide to Aldh1A1-IN-2 and CM037 for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two commercially available inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1), Aldh1A1-IN-2 and CM037, with a focus on their applicability for in vivo studies. This document summarizes available data, outlines experimental protocols, and provides visual aids to assist researchers in selecting the appropriate tool for their preclinical investigations.
Executive Summary
Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1] Its role in cancer stem cells (CSCs) has made it an attractive target for novel cancer therapies.[1][2] Both this compound and CM037 are potent inhibitors of ALDH1A1. However, a thorough review of currently available data reveals a significant disparity in the extent of their characterization, particularly for in vivo applications.
This compound is described as a potent ALDH1A1 inhibitor with potential for research in cancer, inflammation, and obesity, based on patent information.[3] However, to date, there is a notable absence of published peer-reviewed studies detailing its in vivo pharmacokinetics, efficacy, or tolerability.
CM037 , on the other hand, has been characterized in the scientific literature as a highly selective and competitive inhibitor of ALDH1A1.[4] While direct in vivo efficacy and pharmacokinetic data for CM037 are limited in publicly available resources, its in vitro profile and the demonstrated in vivo effects of targeting ALDH1A1 in preclinical models suggest its potential as a valuable research tool.
This guide aims to present the available data objectively to inform the selection process for researchers planning in vivo studies targeting ALDH1A1.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and CM037. The stark contrast in data availability is a key takeaway for researchers planning in vivo experiments.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | CM037 | Source(s) |
| Target | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | [3][4] |
| Potency | Described as "potent" | IC₅₀ = 4.6 µM | [3][4] |
| Selectivity | Information not available | Highly selective over other ALDH isoforms | [4] |
| Mechanism | Information not available | Competitive inhibitor | [4] |
Table 2: In Vivo Data
| Parameter | This compound | CM037 | Source(s) |
| Pharmacokinetics | Data not available | Data not available | N/A |
| Efficacy in Animal Models | Data not available | Indirect evidence suggests potential (see discussion below) | [4] |
| Toxicity/Tolerability | Data not available | Data not available | N/A |
Discussion of In Vivo Potential
Due to the lack of direct in vivo data for both compounds, a head-to-head comparison of their performance in animal models is not possible at this time.
-
This compound: The absence of published in vivo studies necessitates that any researcher considering this compound would need to conduct extensive preliminary studies to determine its pharmacokinetic profile, effective dose, and potential toxicity before proceeding with efficacy studies.
Signaling Pathway and Experimental Workflow
To aid in experimental design, the following diagrams illustrate the ALDH1A1 signaling pathway and a general workflow for in vivo studies of ALDH1A1 inhibitors.
Caption: ALDH1A1 signaling pathway.
Caption: In vivo experimental workflow.
Experimental Protocols
The following are generalized protocols for key experiments that would be necessary to evaluate this compound or CM037 in vivo. These should be adapted based on the specific research question and animal model.
Murine Xenograft Model of Cancer
This protocol outlines the establishment of a subcutaneous xenograft model, a common starting point for in vivo efficacy studies.
-
Cell Culture: Culture human cancer cells with known high ALDH1A1 expression (e.g., determined by western blot or ALDEFLUOR assay) in appropriate media.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1 x 10⁶ to 1 x 10⁷ cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 3-5 days after implantation.
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, CM037).
-
Prepare the inhibitor in a suitable vehicle (e.g., DMSO and corn oil). The exact formulation will need to be determined based on the compound's solubility and stability.
-
Administer the treatment via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. Dosing will need to be established in preliminary tolerability studies.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth and animal health (body weight, general appearance) throughout the study.
-
Euthanize the mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, western blotting for target engagement).
-
Pharmacokinetic (PK) Study
This protocol provides a framework for determining the basic pharmacokinetic parameters of an ALDH1A1 inhibitor in mice.
-
Animal Model: Use healthy adult mice (e.g., C57BL/6, 8-10 weeks old).
-
Compound Administration:
-
Administer a single dose of the inhibitor via the intended therapeutic route (e.g., intravenous for bioavailability comparison and oral for assessing oral absorption).
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the inhibitor in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for oral administration, maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).
-
Conclusion and Recommendations
The selection of an appropriate ALDH1A1 inhibitor for in vivo studies is contingent on the availability of robust characterization data.
-
For this compound, there is a critical lack of publicly available data. Researchers should proceed with caution and be prepared to invest significant resources in preliminary in vitro and in vivo characterization before embarking on efficacy studies.
-
CM037 presents a more characterized option. While direct in vivo efficacy and PK data are not yet widely published, its demonstrated in vitro selectivity and the supportive literature on targeting ALDH1A1 in vivo provide a stronger rationale for its use in preclinical research.
Recommendation: For researchers initiating in vivo studies targeting ALDH1A1, CM037 appears to be the more scientifically grounded choice based on available information. However, it is imperative to conduct pilot studies to determine its pharmacokinetic properties and tolerability in the specific animal model and experimental context before launching large-scale efficacy trials.
As the field of ALDH1A1 inhibition advances, it is anticipated that more comprehensive in vivo data for these and other novel inhibitors will become available, enabling more direct and informed comparisons.
References
- 1. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting ALDH1A1 to enhance the efficacy of KRAS-targeted therapy through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Aldh1A1-IN-2 Specificity: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Aldh1A1-IN-2 and alternative inhibitors, with a focus on validating specificity using knockout cell models. While direct experimental data for this compound in knockout cells is not publicly available, this guide leverages data from closely related compounds and established methodologies to inform experimental design and data interpretation.
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and retinoic acid synthesis, and its overexpression is linked to cancer stem cell survival and chemoresistance.[1][2][3][4] Potent and selective inhibitors of ALDH1A1 are therefore valuable tools for both basic research and therapeutic development. This compound is described as a potent inhibitor of ALDH1A1, with its discovery detailed in patent WO2019089626A1.[5][6][7][8] However, for rigorous target validation, demonstrating a loss of efficacy in cells lacking the target protein is the gold standard. This guide outlines the necessary experimental framework and provides comparative data on alternative inhibitors to aid in the design of such validation studies.
Comparison of ALDH1A1 Inhibitors
While specific IC50 values for this compound are not publicly available, a publication by the inventors on structurally related quinoline-based inhibitors, NCT-505 and NCT-506, provides valuable insight into the expected potency and selectivity.[9] Below is a comparison of these compounds with other known ALDH1A1 inhibitors.
| Inhibitor | Target | Reported IC50 / Kᵢ | Selectivity Notes | Citation |
| NCT-505 | ALDH1A1 | IC50 = 10 nM | Highly selective over other ALDH isozymes. | [9] |
| NCT-506 | ALDH1A1 | IC50 = 20 nM | Highly selective over other ALDH isozymes. | [9] |
| CM026 | ALDH1A1 | IC50 = 0.80 µM | No effect on 7 other ALDH isoenzymes at 20 µM. | [10] |
| CM037 | ALDH1A1 | Kᵢ = 0.23 µM | Minimal inhibition of other ALDH isoenzymes at 20 µM. | [2][10] |
| Disulfiram | Pan-ALDH | Non-selective | Inhibits multiple ALDH isoforms. | [11] |
Note: The data for NCT-505 and NCT-506 are presented as surrogates for this compound due to the lack of publicly available specific data for the latter.
Experimental Protocols
To confirm the on-target activity of an ALDH1A1 inhibitor, a knockout cell line is an indispensable tool. The following protocols provide a framework for generating and validating an ALDH1A1 knockout cell line and subsequently testing inhibitor specificity.
Generation of ALDH1A1 Knockout Cell Line via CRISPR/Cas9
This protocol outlines the essential steps for creating a stable cell line lacking ALDH1A1 expression.
Workflow for Generating ALDH1A1 Knockout Cells
Caption: Workflow for CRISPR/Cas9-mediated ALDH1A1 knockout.
Methodology:
-
sgRNA Design and Synthesis: Design single guide RNAs (sgRNAs) targeting an early exon of the ALDH1A1 gene to induce frameshift mutations. Synthesize the designed sgRNAs.
-
Transfection: Co-transfect a suitable cell line (e.g., a cancer cell line with high ALDH1A1 expression) with a plasmid encoding Cas9 nuclease and the synthesized sgRNA.
-
Selection: Select for successfully transfected cells using an appropriate antibiotic resistance marker present on the plasmid.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Clonal Expansion: Expand the clonal populations.
-
Validation:
-
Sanger Sequencing: Sequence the genomic DNA of the expanded clones to confirm the presence of insertions or deletions (indels) at the target site.
-
Western Blot: Perform a Western blot to confirm the absence of ALDH1A1 protein expression in the knockout clones compared to the wild-type parental cell line.
-
Functional Assay: Use a functional assay, such as the Aldefluor assay, to confirm the loss of ALDH1A1 enzymatic activity.
-
ALDH1A1 Inhibition Assay in Wild-Type vs. Knockout Cells
This assay directly assesses the on-target effect of the inhibitor.
Experimental Workflow for Inhibitor Specificity Testing
Caption: Workflow for testing inhibitor specificity in knockout cells.
Methodology:
-
Cell Seeding: Seed both wild-type and validated ALDH1A1 knockout cells in parallel.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or the alternative inhibitor.
-
ALDH Activity Measurement: After an appropriate incubation period, measure the ALDH activity using a suitable assay. The Aldefluor assay is a common method that measures the conversion of a fluorescent substrate by ALDH.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the inhibitor in both the wild-type and knockout cell lines.
Expected Outcome: A highly specific inhibitor will show a significant reduction in potency (a large increase in IC50) in the knockout cells compared to the wild-type cells, indicating that its effect is primarily mediated through the ALDH1A1 protein.
Signaling Pathway Context
ALDH1A1 is a key enzyme in the conversion of retinal to retinoic acid, which in turn regulates gene expression through nuclear retinoic acid receptors (RAR) and retinoid X receptors (RXR). Inhibition of ALDH1A1 is expected to block this pathway.
Retinoic Acid Signaling Pathway
Caption: Simplified overview of the retinoic acid signaling pathway.
By utilizing the methodologies and comparative data presented in this guide, researchers can rigorously validate the specificity of this compound and other ALDH1A1 inhibitors, ensuring the reliability of their experimental findings and advancing the development of targeted therapies.
References
- 1. Novel ALDH1A1 (aldehyde dehydrogenase 1 family member A1) Inhibitors for the Treatment of Cancer | Technology Transfer [techtransfer.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and development of selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Confirming Target Engagement of ALDH1A1-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to confirm the target engagement of ALDH1A1-IN-2, a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2] We will explore direct and indirect methods, compare them with alternative approaches, and provide detailed experimental protocols and supporting data.
ALDH1A1 is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation.[3][4][5] Its overexpression is linked to cancer stem cell phenotypes and resistance to therapy, making it a compelling therapeutic target.[6][7][8] Validating that a compound like this compound directly interacts with and inhibits its intended target within a cellular context is a crucial step in drug development.
Core Methods for Confirming Target Engagement
There are two primary categories of assays to confirm target engagement:
-
Direct Binding Assays: These methods directly measure the physical interaction between the inhibitor and the ALDH1A1 protein. The Cellular Thermal Shift Assay (CETSA) is the gold standard in this category.
-
Functional Assays (Indirect): These assays measure the consequences of ALDH1A1 inhibition, such as a decrease in its enzymatic activity or alterations in downstream cellular pathways.
Below is a comparison of the most common assays used to confirm ALDH1A1 target engagement.
Comparison of Target Engagement Assays
| Assay Type | Method | Principle | Throughput | Cellular Context | Key Readout |
| Direct | Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Low to High | Intact cells or lysate | Amount of soluble protein post-heating |
| Indirect | In Vitro Enzymatic Assay | Measures the inhibitor's effect on the catalytic activity of purified ALDH1A1. | High | No (Biochemical) | NADH production or p-nitrophenol formation |
| Indirect | ALDEFLUOR Assay | Measures ALDH activity in live cells using a fluorescent substrate. | High | Intact cells | Percentage of fluorescent (ALDH-positive) cells |
| Indirect | Spheroid Formation Assay | Assesses the impact of inhibition on the self-renewal capacity of cancer stem-like cells. | Medium | 3D cell culture | Number and size of spheroids |
| Indirect | Biomarker Analysis | Measures changes in downstream signaling molecules or gene expression. | Low to Medium | Intact cells or lysate | Protein levels (Western Blot) or mRNA levels (qPCR/RNA-seq) |
Experimental Protocols & Data
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a physiological context.[9][10] The principle is that when a drug binds to its target protein, the resulting complex is more stable and less prone to thermal denaturation.[9][10]
Experimental Workflow:
-
Treatment: Treat intact cells with this compound or a vehicle control for a specified time (e.g., 2 hours at 37°C).[11]
-
Heating: Heat the cell suspensions across a range of temperatures to create a melt curve or at a single optimized temperature (isothermal CETSA).[9][11][12] For ALDH1A1, heating for 3 minutes is common.[9][13]
-
Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.[11][12]
-
Separation: Centrifuge the lysate to separate the soluble protein fraction from the precipitated, denatured proteins.[10][12]
-
Detection: Quantify the amount of soluble ALDH1A1 in the supernatant using methods like Western Blotting or AlphaLISA.[10][11]
Expected Outcome: In samples treated with this compound, a higher amount of soluble ALDH1A1 will be detected at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.
Note: For lysate-based CETSA with ALDH1A1, the addition of the cofactor NAD+ may be necessary to facilitate inhibitor binding.[9][13]
In Vitro Enzymatic Assays
These assays directly measure the enzymatic activity of ALDH1A1 and its inhibition by this compound. They are highly suitable for high-throughput screening and determining inhibitor potency (e.g., IC50 values).
A. Dehydrogenase Activity Assay
-
Principle: Measures the NAD(P)+-dependent oxidation of an aldehyde substrate (e.g., propionaldehyde) by monitoring the increase in NADH fluorescence or absorbance at 340 nm.[14][15]
-
Protocol:
-
Incubate recombinant human ALDH1A1 enzyme with varying concentrations of this compound.
-
Add the cofactor (e.g., 200 µM NAD+) and substrate (e.g., 100 µM propionaldehyde).[15]
-
Initiate the reaction and monitor NADH production over time.
-
Compare the activity to a no-inhibitor control.
-
B. Esterase Activity Assay
-
Principle: An alternative, NAD+-independent assay that monitors the hydrolysis of a substrate like p-nitrophenylacetate (pNPA) to p-nitrophenol, which can be measured at 405 nm.[15] This method is useful for avoiding inhibitors that compete with the conserved cofactor binding site.[15][16]
-
Protocol:
Comparative Data for ALDH Inhibitors (IC50 Values)
| Compound | ALDH1A1 IC50 (µM) | ALDH2 IC50 (µM) | ALDH3A1 IC50 (µM) | Selectivity |
| Aldi-2 | 2.5 | 6.4 | 1.9 | Pan-ALDH inhibitor |
| KS100 | 0.230 | 1.542 | 0.193 | Potent ALDH1A1/3A1 inhibitor |
| KS106 | 0.334 | 2.137 | 0.360 | Potent ALDH1A1/3A1 inhibitor |
| Data extracted from MedChemExpress product descriptions.[2] |
Cellular ALDH Activity (ALDEFLUOR Assay)
The ALDEFLUOR assay is a widely used flow cytometry-based method to identify and quantify the population of cells with high ALDH activity.
-
Principle: Live cells are treated with a fluorescent, non-toxic ALDH substrate (BODIPY-aminoacetaldehyde). In the presence of active ALDH, the substrate is converted to a charged product that is retained inside the cell, causing it to become highly fluorescent.[17]
-
Protocol:
-
Harvest cells and resuspend in ALDEFLUOR assay buffer.
-
Treat one sample with the specific ALDH inhibitor diethylaminobenzaldehyde (DEAB) to serve as a negative control.
-
Treat experimental samples with this compound at various concentrations.
-
Add the activated ALDEFLUOR substrate to all samples and incubate.
-
Analyze the cell populations by flow cytometry, gating on the DEAB-treated sample to define the ALDH-positive population.[7]
-
-
Expected Outcome: Treatment with an effective inhibitor like this compound will cause a dose-dependent decrease in the percentage of ALDEFLUOR-positive cells.[6]
Downstream Biomarker Analysis
Inhibition of ALDH1A1's enzymatic activity leads to predictable changes in downstream cellular pathways, particularly those related to stemness and retinoic acid signaling.
A. Spheroid Formation Assay ALDH1A1 activity is strongly linked to the self-renewal capacity of cancer stem cells.[6]
-
Protocol:
-
Plate cancer cells at low density in ultra-low attachment plates with stem cell-permissive media.
-
Treat with this compound or vehicle control.
-
Culture for 7-14 days to allow spheroid formation.
-
Quantify the number and size of spheroids.
-
-
Expected Outcome: ALDH1A1 inhibition is expected to significantly reduce the ability of cells to form spheroids.[18]
B. Gene and Protein Expression Target engagement can be confirmed by observing changes in the expression of genes regulated by ALDH1A1 activity.
-
Methods: Quantitative RT-PCR (qPCR) or Western Blotting.
-
Key Biomarkers:
-
Expected Outcome: Treatment with this compound should lead to a decrease in stemness markers and an increase in markers of cellular stress.[6][18]
ALDH1A1 Signaling and Regulation
ALDH1A1 is a key enzyme in the conversion of retinal to retinoic acid (RA), which then binds to the retinoic acid receptor (RAR) to regulate the transcription of numerous genes involved in differentiation and development.[3][4] Its expression is also regulated by oncogenic pathways like Wnt/β-catenin.[3] Confirming target engagement of this compound implies the potential to modulate these critical pathways.
Conclusion
Confirming the target engagement of this compound requires a multi-faceted approach. While in vitro enzymatic assays are excellent for determining initial potency and selectivity, the Cellular Thermal Shift Assay (CETSA) provides definitive evidence of direct target binding within the complex cellular environment. This should be complemented with functional assays like the ALDEFLUOR assay and spheroid formation assays to demonstrate that target engagement translates into the desired biological effect. Finally, biomarker analysis can elucidate the downstream molecular consequences of ALDH1A1 inhibition, providing a comprehensive validation package for preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 [scholarworks.indianapolis.iu.edu]
- 17. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Upregulation of stem cell markers ALDH1A1 and OCT4 as potential biomarkers for the early detection of cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Aldh1a1-IN-2 and Other ALDH1A1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of Aldh1a1-IN-2 against other known Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitors. This document summarizes key experimental data, outlines methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to aid in the objective assessment of these compounds.
Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation. Its overexpression is implicated in various cancers, contributing to therapy resistance and the maintenance of cancer stem cells. This has led to the development of numerous ALDH1A1 inhibitors as potential therapeutic agents. This guide focuses on the comparative efficacy of this compound, a potent inhibitor of ALDH1A1, against other well-characterized inhibitors: NCT-501, 673A, and DIMATE.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and its comparators. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the ALDH1A1 enzyme by 50%.
| Inhibitor | ALDH1A1 IC50 | Selectivity Profile | Notes |
| This compound | Potent inhibitor[1][2][3][4] | Data not publicly available. | Derived from patent WO2019089626A1 (compound 295)[1][2][3][4]. Specific IC50 value is not publicly disclosed. |
| NCT-501 | 40 nM[1][5] | Highly selective for ALDH1A1. IC50 > 57 µM for ALDH1B1, ALDH3A1, and ALDH2[1]. | A potent and selective theophylline-based inhibitor[1]. |
| 673A | 246 nM | Pan-ALDH1A inhibitor. Also inhibits ALDH1A2 (IC50 = 230 nM) and ALDH1A3 (IC50 = 348 nM). Minimal inhibition of ALDH2 (IC50 = 14 µM)[6][7]. | Induces necroptosis in ovarian cancer stem-like cells[7]. |
| DIMATE | 5.7 - 25 µM[6] | Irreversible inhibitor of ALDH1 and ALDH3[8]. Shows selectivity against ALDH2 and ALDH3A1[6]. | Displays cytotoxic activity in acute myeloid leukemia (AML) cell lines with an IC50 range of 1-15 µM. |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the ALDH1A1 signaling pathway and a typical experimental workflow for evaluating ALDH1A1 inhibitors.
Caption: ALDH1A1's role in retinoic acid synthesis and cancer pathways.
Caption: Workflow for discovery and validation of ALDH1A1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of ALDH1A1 inhibitors.
ALDH1A1 Enzymatic Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ALDH1A1.
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
NAD⁺ (cofactor)
-
Propionaldehyde (substrate)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD⁺, and purified ALDH1A1 enzyme in each well of the microplate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known ALDH1A1 inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, propionaldehyde, to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Record the reaction rate for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
ALDEFLUOR™ Assay for Cellular ALDH Activity
This cell-based assay measures the intracellular ALDH activity, providing an indication of a compound's ability to inhibit ALDH1A1 in a cellular context.
Materials:
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer.
-
Prepare two tubes for each sample: one for the test condition and one for the negative control.
-
Add the activated ALDEFLUOR™ substrate (BAAA, a fluorescent substrate for ALDH) to both tubes.
-
To the negative control tube, immediately add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), provided in the kit.
-
To the test condition tube, add the test compound at the desired concentration.
-
Incubate all tubes at 37°C for 30-60 minutes, protected from light.
-
After incubation, centrifuge the cells and resuspend them in fresh, cold assay buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive (ALDHbright) cell population is identified as the brightly fluorescent cells in the test sample that are absent in the DEAB-treated negative control.
-
Quantify the reduction in the percentage of ALDHbright cells in the presence of the test compound compared to the vehicle control to determine its inhibitory effect.
Spheroid Formation Assay
This assay assesses the impact of an inhibitor on the self-renewal capacity of cancer stem cells, which often exhibit high ALDH1A1 activity.
Materials:
-
Cancer cell line with spheroid-forming capacity
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
Test compounds
Procedure:
-
Plate single cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates with sphere-forming medium.
-
Add the test compound at various concentrations to the wells. Include a vehicle control.
-
Culture the cells for 7-14 days, allowing spheroids to form.
-
After the incubation period, visualize the spheroids using a microscope and count the number of spheroids per well.
-
The reduction in the number and/or size of spheroids in the presence of the test compound indicates inhibition of cancer stem cell self-renewal.
This guide provides a foundational comparison of this compound and other ALDH1A1 inhibitors based on currently available data. Further research, particularly the public disclosure of specific efficacy data for this compound, will be crucial for a more definitive assessment. Researchers are encouraged to utilize the provided protocols to generate their own comparative data to best inform their specific research and development needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 5. Aldehyde Dehydrogenase (ALDH) | DC Chemicals [dcchemicals.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde dehydrogenases inhibition eradicates leukemia stem cells while sparing normal progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ALDH1A1 Inhibitors: Alternatives to Aldh1A1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical therapeutic target in various diseases, including cancer, due to its role in cellular detoxification, differentiation, and the regulation of cancer stem cells. Aldh1A1-IN-2 is recognized as a potent inhibitor of this enzyme.[1][2][3] This guide provides a comparative analysis of alternative ALDH1A1 inhibitors, offering a comprehensive overview of their performance, mechanisms of action, and the experimental protocols for their evaluation.
Performance Comparison of ALDH1A1 Inhibitors
The selection of an appropriate ALDH1A1 inhibitor is contingent on the specific research or therapeutic application, with potency, selectivity, and mechanism of action being key determining factors. The following table summarizes the quantitative data for this compound and a selection of its alternatives.
| Inhibitor | Chemical Class | ALDH1A1 IC50 | Selectivity Profile | Mechanism of Action | Reference |
| This compound | Substituted Quinoline Analog | Potent Inhibitor (Specific IC50 not publicly available) | Information not publicly available | Not explicitly detailed | WO2019089626A1 |
| NCT-501 | Theophylline-based | 40 nM | Highly selective over ALDH1B1, ALDH3A1, and ALDH2 (IC50 > 57 µM) | Reversible, Substrate Noncompetitive | [4][5][6] |
| CM037 | Tricyclic Pyrimidinone | 4.6 µM | Selective over 8 other ALDH isozymes | Reversible, Competitive with aldehyde substrate | [7][8][9] |
| Disulfiram | Dithiocarbamate | 0.15 µM | Broad-spectrum ALDH inhibitor (also inhibits ALDH2) | Irreversible, Covalent modification of catalytic cysteine | |
| Compound 2 (Disulfiram Analog) | Dithiocarbamate Derivative | 0.17 µM | Selective for ALDH1A1 over ALDH2 | Irreversible |
In-Depth Look at Alternative Inhibitors
NCT-501: A Highly Potent and Selective Option
NCT-501 stands out as a potent and highly selective inhibitor of ALDH1A1.[4][5][6] Its theophylline-based structure contributes to its high affinity for the enzyme, with an IC50 value of 40 nM.[6] A key advantage of NCT-501 is its remarkable selectivity; it shows minimal inhibition of other ALDH isozymes like ALDH1B1, ALDH3A1, and ALDH2, even at concentrations exceeding 57 µM.[6] This high selectivity minimizes the potential for off-target effects, making it a valuable tool for specifically probing the function of ALDH1A1. Kinetic studies have revealed that NCT-501 acts as a reversible and substrate-noncompetitive inhibitor, suggesting it binds to a site distinct from the aldehyde-binding pocket.[4]
CM037: A Well-Characterized Competitive Inhibitor
CM037 is another selective inhibitor of ALDH1A1, with a reported IC50 of 4.6 µM.[7][9] It has been shown to be selective for ALDH1A1 over at least eight other ALDH isozymes.[7] Unlike NCT-501, CM037 acts as a competitive inhibitor with respect to the aldehyde substrate, indicating that it directly competes with the substrate for binding to the active site of the enzyme.[7][8] This well-defined mechanism of action makes CM037 a useful tool for structure-activity relationship studies and for understanding the substrate-binding dynamics of ALDH1A1.
Disulfiram and its Analogs: From Broad-Spectrum to Selective Inhibition
Disulfiram, an FDA-approved drug for the treatment of alcoholism, is a well-known irreversible inhibitor of ALDH enzymes. Its mechanism involves the carbamylation of a catalytic cysteine residue in the active site. While potent against ALDH1A1 with an IC50 of 0.15 µM, its broad specificity, particularly its potent inhibition of ALDH2, can lead to undesirable side effects. This has spurred the development of disulfiram analogs with improved selectivity for ALDH1A1. By introducing bulkier substituents, researchers have successfully designed derivatives that are too large to fit into the smaller substrate tunnel of ALDH2, thereby achieving selectivity for ALDH1A1. For instance, a p-fluorobenzyl analog (Compound 2) retains potent ALDH1A1 inhibition (IC50 = 0.17 µM) while showing no significant inhibition of ALDH2.
Signaling Pathway and Inhibition
The following diagram illustrates the role of ALDH1A1 in the retinoic acid signaling pathway and the points of intervention by various inhibitors.
Caption: ALDH1A1 catalyzes the oxidation of retinal to retinoic acid, a key signaling molecule.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key experiments used to characterize ALDH1A1 inhibitors.
ALDH1A1 Dehydrogenase Activity Assay (IC50 Determination)
This protocol is adapted from established methods for measuring ALDH1A1 activity.[1][8][10]
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
NAD+
-
Propionaldehyde (substrate)
-
Inhibitor compound (e.g., this compound, NCT-501, CM037)
-
Assay Buffer: 50 mM sodium pyrophosphate or 100 mM sodium phosphate, pH 8.0-8.5
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NAD+ (final concentration, e.g., 2.5 mM), and varying concentrations of the inhibitor. Include a control well with solvent only.
-
Add the purified ALDH1A1 enzyme to each well (final concentration, e.g., 5-20 nM).
-
Incubate the plate at room temperature for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, propionaldehyde (final concentration, e.g., 10-100 µM).
-
Immediately measure the increase in absorbance at 340 nm over time (kinetic read), which corresponds to the production of NADH.
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using a non-linear regression analysis.
ALDH Isozyme Selectivity Profiling
To assess the selectivity of an inhibitor, its activity is tested against a panel of other ALDH isozymes.[1][7]
Materials:
-
Purified recombinant human ALDH isozymes (e.g., ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, ALDH3A1)
-
Appropriate substrates and cofactors for each isozyme (e.g., NAD+ or NADP+, specific aldehyde substrates)
-
Inhibitor compound
-
Assay buffers optimized for each isozyme
-
Microplate spectrophotometer or fluorometer
Procedure:
-
Perform the dehydrogenase activity assay as described above for each ALDH isozyme in the panel.
-
Use a fixed, high concentration of the inhibitor (e.g., 10 µM or 100 µM) to screen for inhibitory activity against each isozyme.
-
For isozymes that show significant inhibition, perform a full dose-response curve to determine the IC50 value.
-
Compare the IC50 value for ALDH1A1 to the IC50 values for the other isozymes to determine the selectivity ratio.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a logical workflow for the comprehensive comparison of ALDH1A1 inhibitors.
Caption: A systematic approach to comparing ALDH1A1 inhibitors.
This guide provides a foundational understanding of the available alternatives to this compound. The choice of inhibitor will ultimately depend on the specific experimental needs, balancing the requirements for potency, selectivity, and a well-understood mechanism of action. The provided experimental protocols offer a starting point for researchers to generate their own comparative data and make informed decisions for their studies.
References
- 1. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Aldh1A1-IN-2
Quantitative Data and Storage
Proper storage is the first step in safe chemical management. The following table summarizes the key quantitative and storage information for Aldh1A1-IN-2.
| Property | Value | Source |
| CAS Number | 2231081-18-6 | [2] |
| Molecular Formula | C25H23ClN4O3S | [2][4] |
| Molecular Weight | 494.99 g/mol | [2][4] |
| Storage (Powder) | 2 years at -20°C | [2] |
| Storage (in DMSO) | 6 months at -80°C; 2 weeks at 4°C | [2][3] |
| Purity | 99.31% | [1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound, adhering to general laboratory chemical waste guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and other contaminated materials in a designated, properly labeled hazardous waste container.
-
Liquid Waste:
-
Solutions of this compound, particularly those in organic solvents like DMSO, should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with incompatible chemicals. It is crucial to follow the principle of chemical compatibility to prevent dangerous reactions.[8]
-
-
Sharps: Any chemically contaminated sharps, such as needles or pipette tips, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[9]
3. Container Management:
-
Use containers that are chemically compatible with this compound and any solvents used.[8]
-
Ensure containers are in good condition, with secure, leak-proof closures.[8]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Include the concentration and solvent if applicable.
4. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[10]
-
This area should be at or near the point of waste generation and under the control of laboratory personnel.[8]
-
Ensure the storage area is well-ventilated.[8]
5. Disposal Request:
-
Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for waste pickup requests.
Important Considerations:
-
Regulatory Compliance: All chemical waste disposal must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[8]
-
Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash.[8][11]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate should be collected as hazardous waste, while subsequent rinses may be permissible for drain disposal depending on local regulations.[12] The dry, rinsed container can then be disposed of according to institutional guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound|CAS 2231081-18-6|DC Chemicals [dcchemicals.com]
- 5. Aldehyde Dehydrogenase (ALDH) | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 12. olseh.iisc.ac.in [olseh.iisc.ac.in]
Personal protective equipment for handling Aldh1A1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Aldh1A1-IN-2. Given that specific safety and toxicity data for this compound is not publicly available, these recommendations are based on general best practices for handling potent, powdered chemical compounds of unknown toxicity in a laboratory setting.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free, double-gloved | Provides a primary barrier against skin contact. Double-gloving is recommended when handling potent compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and accidental splashes. |
| Lab Coat | Full-length, buttoned, with elastic cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher (if handling outside a ventilated enclosure) | Minimizes inhalation of the powdered compound. |
| Footwear | Closed-toe shoes | Protects feet from spills.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Assemble all necessary PPE as outlined in the table above.
-
Ensure a chemical spill kit is readily accessible.
-
Thoroughly review the experimental protocol before beginning.
-
-
Handling (within a ventilated enclosure):
-
Carefully unpack the container to avoid aerosolizing the powder.
-
Use anti-static tools for weighing to prevent dispersal of the powder.
-
If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
Securely seal the primary container and any prepared solutions.
-
-
Post-Handling & Cleanup:
-
Decontaminate all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Dispose of all contaminated materials as hazardous waste.
-
Thoroughly wash hands with soap and water.
-
Quantitative Safety Data
| Data Point | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
| LD50 (Lethal Dose, 50%) | Not Determined | N/A |
| LC50 (Lethal Concentration, 50%) | Not Determined | N/A |
| Permissible Exposure Limit (PEL) | Not Established | N/A |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Contaminated PPE (gloves, etc.) | Place in a sealed, labeled hazardous waste bag. |
| Empty Primary Container | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and dispose of the container according to institutional guidelines. |
| Unused Compound | Dispose of as hazardous chemical waste in its original or a securely sealed container. Do not mix with other waste streams. |
| Contaminated Labware | Decontaminate by rinsing with a suitable solvent (collecting the rinsate as hazardous waste) or dispose of as hazardous waste. |
Disclaimer: This information is provided as a general guide and is not a substitute for a formal risk assessment. Always consult your institution's safety office and the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive safety information. If an SDS is not provided with the product, request one from the supplier.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
